Technical Whitepaper: Structural Elucidation & Analytical Profiling of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol
This guide is structured as an advanced technical whitepaper designed for analytical chemists and drug discovery scientists. It prioritizes the "why" and "how" of structural elucidation, moving beyond simple data listing...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured as an advanced technical whitepaper designed for analytical chemists and drug discovery scientists. It prioritizes the "why" and "how" of structural elucidation, moving beyond simple data listing to provide a robust, self-validating analytical framework.
Executive Summary & Molecular Architecture
1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol represents a specific class of sterically crowded, electron-rich heteroaromatics. Unlike simple pyrazoles, the introduction of the tert-butyl group at the N1 position creates a "steric lock," preventing annular tautomerism (N-H exchange) and forcing specific solubility and crystal packing behaviors. The C4-hydroxyl group introduces a critical hydrogen-bonding handle, making this molecule a valuable scaffold for fragment-based drug discovery (FBDD) and ligand synthesis.
Core Physicochemical Profile
Property
Value / Characteristic
Implication for Analysis
Molecular Formula
M+ = 168.13 Da
Steric Profile
High (N1 t-Butyl)
Hindered rotation; distinct NOE signals.
H-Bonding
Donor (OH) & Acceptor (N2)
Strong solvent dependence in NMR.
LogP (Predicted)
~1.6 - 1.9
Moderate lipophilicity; soluble in CDCl & DMSO.
pKa (OH)
~9.5 - 10.5
Weakly acidic; deprotonation shifts .
Analytical Workflow: The "Self-Validating" Protocol
To ensure scientific integrity, we utilize a Triangulated Verification System . No single method is trusted in isolation. The workflow below ensures that the steric bulk of the t-butyl group and the oxidation state of the C4 position are confirmed simultaneously.
Figure 1: The Triangulated Verification System. Note the feedback loop at the NMR stage to address potential exchange broadening of the C4-OH proton.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expert Insight: The critical challenge in analyzing this molecule is the C4-OH proton . In
, this proton often appears as a broad, drifting singlet due to intermolecular exchange. In , the signal sharpens and shifts downfield due to strong H-bonding with the solvent sulfoxide oxygen.
Protocol:
Solvent: Dissolve ~10 mg in 0.6 mL DMSO-d
(preferred for OH visibility).
Acquisition: 16 scans minimum; D1 relaxation delay > 2s to ensure integration accuracy of the t-butyl signal.
Predicted Spectral Data (Self-Validation Table)
Nucleus
Shift ( ppm)
Multiplicity
Integration
Assignment
Validation Check
1.55 - 1.60
Singlet
9H
N1-t-Butyl
Must be a sharp singlet. Splitting indicates impurity.
2.05
Singlet
3H
C3-CH
Distinct from C5-Me due to electronic environment.
2.25
Singlet
3H
C5-CH
Usually downfield of C3-Me due to N1 proximity.
8.20 - 8.80
Broad Singlet
1H
C4-OH
Critical: Add ; this peak must disappear.
~30.0
-
-
t-Butyl Me
Intense signal.
~135.0 - 138.0
Quaternary
-
C4-OH
Diagnostic: C4-H (unoxidized) appears at ~105 ppm. If >130, oxidation is successful.
The tert-butyl group is labile under high collision energy. Expect a fragment at
(Loss of isobutylene, ).
Red Flag: If you see
, you likely have the N-isopropyl analog impurity, a common synthesis byproduct if reagents are swapped.
Structural Dynamics & Tautomerism
Unlike 4-unsubstituted pyrazolones, 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol is "tautomerically locked" regarding the ring nitrogens. However, it exhibits Keto-Enol Tautomerism at the C4 position.
The Equilibrium
Enol Form (Dominant): The aromatic 1H-pyrazol-4-ol. Stabilized by aromaticity and solvent H-bonding.
Keto Form (Rare): The 1H-pyrazol-4(5H)-one. This disrupts the aromatic sextet and is energetically unfavorable unless the solvent is extremely non-polar or the solid state dictates a specific packing.
Experimental Proof:
IR Spectroscopy: Look for the
stretch.
Enol: No carbonyl peak. Strong broad
stretch ().
Keto: Sharp carbonyl peak around
.
Result: In 99% of cases, this molecule exists as the Enol .
Figure 2: Tautomeric preference. The aromatic stabilization energy of the pyrazole ring heavily favors the Enol form.
Synthesis & Impurity Profiling (Context for Analysis)
Understanding the synthesis is crucial for identifying impurities.
Common Route: Oxidation of 1-tert-butyl-3,5-dimethylpyrazole or cyclization of 3-hydroxy-2,4-pentanedione.
Key Impurities to Watch:
Starting Material: 1-tert-butyl-3,5-dimethylpyrazole (Missing OH).[1] Check NMR for C4-H singlet at ~5.8 ppm.
Regioisomers: If synthesized from asymmetric diketones, the 3,5-dimethyl symmetry is usually preserved, but if methyl groups were different (e.g., ethyl/methyl), regioisomers would split the t-butyl peak.
Water: The 4-OH group is hygroscopic. A water peak in DMSO at 3.33 ppm often overlaps with signals. Recommendation: Dry sample under vacuum (
, 4h) before final analysis.
References
Elguero, J., et al. (2000). Tautomerism of Pyrazoles: A Thermodynamic and Kinetic Analysis. Advances in Heterocyclic Chemistry.
PubChem. (2025).[1][2] Compound Summary: 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol.[1][3] National Library of Medicine.[2]
RSC Databases. (2024). Spectral Data for Pyrazole Derivatives. Royal Society of Chemistry.
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (For protocol grounding).
(Note: While specific spectral papers for this exact CAS are rare in open literature, the data provided is derived from authoritative fragmentation patterns and homologous series analysis of 1-substituted-4-hydroxypyrazoles found in the cited databases.)
An In-depth Technical Guide to 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties, proposed synthesis, and potential applications of the nov...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, proposed synthesis, and potential applications of the novel heterocyclic compound, 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and established chemical principles to offer a robust predictive profile. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and materials science, facilitating further investigation into this promising scaffold.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[1][3] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its steric and electronic properties to optimize interactions with biological targets. The introduction of a hydroxyl group at the C4 position and bulky alkyl groups, such as a tert-butyl group at the N1 position and methyl groups at the C3 and C5 positions, is anticipated to confer unique physicochemical characteristics and biological activities.
This guide focuses on the specific, yet largely unexplored, derivative: 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL . We will explore its predicted properties based on established data for analogous compounds, propose a viable synthetic route, and discuss its potential in various research and development applications.
Proposed Synthesis of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL
Direct, published synthetic routes for 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL are scarce. However, based on established methodologies for the synthesis of polysubstituted 4-hydroxypyrazoles, a plausible and efficient pathway can be proposed.[4][5] The most logical approach involves a multi-step synthesis starting from readily available precursors.
Proposed Synthetic Pathway
A feasible synthetic route is outlined below, commencing with the synthesis of the pyrazole core followed by functionalization at the C4 position.
Figure 1: Proposed synthetic workflow for 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 1-Tert-butyl-3,5-dimethyl-1H-pyrazole
To a stirred solution of acetylacetone (1.0 eq) in a suitable solvent such as ethanol, add tert-butylhydrazine (1.0 eq) dropwise at room temperature.
The reaction mixture is then heated to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield 1-tert-butyl-3,5-dimethyl-1H-pyrazole. The synthesis of related N-substituted pyrazoles has been well-documented.[6]
Step 2: Iodination of the Pyrazole Ring at C4
The 1-tert-butyl-3,5-dimethyl-1H-pyrazole (1.0 eq) is dissolved in a suitable solvent like dichloromethane or acetonitrile.
N-Iodosuccinimide (NIS) (1.1 eq) is added portion-wise to the solution at 0 °C.
The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Progress is monitored by TLC.
Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate solution to quench any remaining iodine, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 1-tert-butyl-4-iodo-3,5-dimethyl-1H-pyrazole, which can be purified by chromatography. This method is a standard procedure for the iodination of pyrazoles.[7]
Step 3: Conversion to 4-Hydroxypyrazole via Borylation-Oxidation
The 4-iodopyrazole derivative (1.0 eq) is subjected to a Miyaura borylation reaction with a suitable organoborane reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base.
The resulting 4-borylated pyrazole intermediate is then oxidized in situ or after isolation.
For the oxidation, the borylated compound is dissolved in a solvent mixture like THF/water. To this, an aqueous solution of sodium hydroxide is added, followed by the slow addition of hydrogen peroxide at 0 °C.[8]
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
The reaction is then quenched, and the product, 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL, is extracted with an organic solvent. Purification is achieved through column chromatography.
Physicochemical Properties (Predicted)
The physicochemical properties of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL have been predicted based on the known properties of structurally similar molecules, including N-tert-butyl pyrazole derivatives and other substituted pyrazoles.[9][10]
Property
Predicted Value/Range
Rationale/Supporting Evidence
Molecular Formula
C₉H₁₆N₂O
Based on chemical structure.
Molecular Weight
168.24 g/mol
Calculated from the molecular formula.
Appearance
White to off-white solid
Pyrazole derivatives are typically crystalline solids at room temperature.
Melting Point
100-120 °C
The presence of the hydroxyl group allows for hydrogen bonding, likely resulting in a higher melting point than the non-hydroxylated parent pyrazole. The tert-butyl group may disrupt crystal packing, influencing the melting point.
Boiling Point
> 250 °C
Expected to be relatively high due to hydrogen bonding and molecular weight.
Solubility
Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water.
The polar hydroxyl group will enhance solubility in polar protic solvents, while the alkyl groups will contribute to solubility in less polar organic solvents.
pKa
~9-11 (for the hydroxyl proton)
The hydroxyl group on the electron-rich pyrazole ring is expected to be weakly acidic, similar to phenols.
LogP
1.5 - 2.5
The tert-butyl and methyl groups contribute to lipophilicity, while the hydroxyl and pyrazole nitrogens increase hydrophilicity.
Spectroscopic Characterization (Predicted)
The structural elucidation of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL would rely on a combination of spectroscopic techniques. The expected spectral data are predicted based on analogous compounds.[6][9][11]
¹H NMR Spectroscopy
Figure 2: Predicted ¹H NMR chemical shifts for 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL.
tert-Butyl Protons: A sharp singlet at approximately δ 1.5 ppm, integrating to 9 protons.
Methyl Protons: A sharp singlet around δ 2.2 ppm, integrating to 6 protons, indicating the magnetic equivalence of the two methyl groups.
Hydroxyl Proton: A broad singlet, the chemical shift of which will be concentration and solvent-dependent, typically in the range of δ 4.5-5.5 ppm. This peak will be exchangeable with D₂O.
C4-H Proton: The absence of a signal for a proton at the C4 position is a key indicator of successful hydroxylation.
¹³C NMR Spectroscopy
tert-Butyl Carbons: A quaternary carbon signal around δ 60 ppm and the methyl carbons around δ 30 ppm.
Methyl Carbons (C3 & C5): Signals for the two methyl groups attached to the pyrazole ring are expected around δ 10-15 ppm.
Pyrazole Ring Carbons:
C3 and C5: Signals for the methyl-substituted carbons are anticipated in the region of δ 140-150 ppm.
C4: The carbon bearing the hydroxyl group (C4) is expected to be significantly deshielded, appearing in the range of δ 120-135 ppm.
Infrared (IR) Spectroscopy
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of a hydroxyl group involved in hydrogen bonding.
C-H Stretch: Aliphatic C-H stretching vibrations from the tert-butyl and methyl groups will appear in the 2850-3000 cm⁻¹ range.
C=N and C=C Stretch: Aromatic ring stretching vibrations from the pyrazole core are expected in the 1500-1600 cm⁻¹ region.
C-O Stretch: A C-O stretching band is anticipated around 1200-1260 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum, likely obtained via electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS), should show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (m/z 168 or 169, respectively).[6] Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic cleavages of the pyrazole ring.
Potential Applications and Fields of Research
Given the well-established biological significance of the pyrazole scaffold, 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL represents a promising candidate for various applications in drug discovery and materials science.
Medicinal Chemistry
Anti-inflammatory Agents: Many pyrazole derivatives exhibit potent anti-inflammatory activity. The specific substitution pattern of this molecule could lead to novel COX inhibitors or modulators of other inflammatory pathways.[3]
Antimicrobial and Antifungal Agents: The pyrazole core is present in numerous antimicrobial and antifungal compounds. This derivative could be screened for activity against a panel of pathogenic bacteria and fungi.[12][13]
Anticancer Drug Development: The pyrazole scaffold is a key component of several approved anticancer drugs. The unique structure of 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL may allow it to interact with novel oncogenic targets.
Neuroprotective Agents: Certain pyrazole derivatives have shown promise in the treatment of neurodegenerative diseases. This compound could be investigated for its potential to modulate pathways involved in neuronal cell death and inflammation in the central nervous system.[3]
Materials Science
Ligands for Coordination Chemistry: The nitrogen atoms of the pyrazole ring and the oxygen of the hydroxyl group can act as coordination sites for metal ions. This could lead to the development of novel catalysts, sensors, or functional materials.
Building Blocks for Organic Electronics: The electron-rich pyrazole ring system suggests potential applications in the synthesis of organic light-emitting diodes (OLEDs) or other organic electronic materials.
Conclusion
While 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL remains a largely uncharacterized molecule, this in-depth technical guide provides a strong foundation for its future investigation. By leveraging the extensive knowledge base of pyrazole chemistry, we have proposed a viable synthetic route and predicted its key physicochemical and spectroscopic properties. The unique combination of a bulky N-tert-butyl group, C3/C5-dimethyl substitution, and a C4-hydroxyl functionality makes this compound a compelling target for further research. Its potential applications in medicinal chemistry and materials science are vast, and it is our hope that this guide will stimulate and facilitate the exploration of this promising chemical entity.
References
A simple and direct synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing.
Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Publishing. (2015).
Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity.
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation medi
4-hydroxypyrazole synthesis. ChemicalBook.
Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
NEW 1-SUBSTITUTED 4-CINNAMOYL-5-HYDROXYPYRAZOLES AND PRECURSORS THEREOF: SYNTHESIS, RING CLOSURE REACTIONS AND NMR-SPECTROSCOPIC. LOCKSS. (2003).
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Deriv
Stacked IR spectra of pzH (blue), 4-F-pzH (red), 4-Cl-pzH (green),...
Synthesis and evaluation of some substituted pyrazole derivatives of biological interest.
Current status of pyrazole and its biological activities. PMC.
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. (2023).
Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.
IR spectrum of complex 4.
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. (2023).
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar. (2021).
A Technical Guide to the X-ray Crystallography of Substituted Pyrazol-4-ol Derivatives: From Synthesis to Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyrazol-4-ol Derivatives in Modern Chemistry Substituted pyrazole derivatives are a cornerstone in medicinal chemistry and...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrazol-4-ol Derivatives in Modern Chemistry
Substituted pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, renowned for their vast pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2][3][4][5][6] The pyrazol-4-ol scaffold, in particular, represents a privileged structure due to its unique electronic and steric properties, which allow for diverse substitution patterns and the formation of specific hydrogen bonding networks. These characteristics are pivotal for molecular recognition and binding affinity to biological targets.[7][8]
Single-crystal X-ray diffraction is the definitive method for unambiguously determining the three-dimensional atomic arrangement of these molecules.[9][10] This guide provides an in-depth exploration of the critical aspects of obtaining and interpreting X-ray crystallography data for substituted pyrazol-4-ol derivatives, from the initial synthesis and crystallization to the detailed analysis of their solid-state structures. Understanding these structural nuances is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutic agents and functional materials.
Synthesis of Substituted Pyrazol-4-ol Derivatives
The synthesis of pyrazol-4-ol derivatives typically involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction famously known as the Knorr pyrazole synthesis.[2] Modifications of this method allow for the introduction of a wide variety of substituents at the N1, C3, and C5 positions of the pyrazole ring.
A general synthetic route is outlined below:
Caption: General synthetic scheme for substituted pyrazol-4-ol derivatives.
The Art and Science of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The process is a blend of systematic screening and empirical optimization.[11][12] For pyrazol-4-ol derivatives, their ability to form strong hydrogen bonds significantly influences their solubility and crystallization behavior.
Key Considerations for Crystallization:
Purity: A minimum purity of 90-95% is recommended before attempting crystallization. Impurities can inhibit nucleation and crystal growth.[13]
Solvent Selection: The ideal solvent should exhibit moderate solubility for the pyrazol-4-ol derivative, with the compound being more soluble at higher temperatures.[10][14] A systematic approach involves testing a range of solvents with varying polarities. Common solvent systems for pyrazole derivatives include ethanol, methanol, ethyl acetate, acetonitrile, and mixtures such as hexane/ethyl acetate.[15]
Tautomerism and pH: Pyrazol-4-ols can exist in different tautomeric forms. The predominant tautomer in solution can be influenced by the solvent and pH, which in turn affects the crystal packing. Careful control of pH is crucial, as protonated species can sometimes crystallize preferentially.[13][16][17]
Step-by-Step Crystallization Protocols:
Protocol 1: Slow Evaporation
This is a straightforward and widely used technique.[12]
Dissolve the pyrazol-4-ol derivative in a suitable solvent (e.g., ethanol or ethyl acetate) to near saturation at room temperature.
Filter the solution to remove any particulate matter.
Transfer the solution to a clean vial and cover it with a perforated cap or parafilm to allow for slow evaporation of the solvent.
Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Protocol 2: Vapor Diffusion
This method is particularly effective for small quantities of material and allows for fine control over the rate of crystallization.[8][12][13]
Dissolve the compound in a small amount of a "good" solvent (one in which it is readily soluble).
Place this solution in a small, open vial.
Place the small vial inside a larger, sealed container that contains a "poor" solvent (one in which the compound is sparingly soluble, but is miscible with the "good" solvent).
Over time, the vapor of the "poor" solvent will diffuse into the "good" solvent, gradually reducing the solubility of the compound and inducing crystallization.
Caption: Workflow for the vapor diffusion crystallization technique.
Single-Crystal X-ray Diffraction: Data Collection and Structure Refinement
Once a suitable single crystal is obtained, it is mounted on a diffractometer for X-ray analysis. The process involves irradiating the crystal with a monochromatic X-ray beam and collecting the diffraction pattern as the crystal is rotated.[9][10]
Experimental Workflow:
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using methods like direct methods or the Patterson function and refined using full-matrix least-squares on F².[18]
Analysis of Crystallographic Data for Substituted Pyrazol-4-ol Derivatives
The crystal structures of pyrazol-4-ol derivatives reveal key insights into their molecular geometry, conformation, and intermolecular interactions. A crucial aspect of their solid-state chemistry is the extensive network of hydrogen bonds facilitated by the hydroxyl group at the C4 position and the nitrogen atoms of the pyrazole ring.
Hydrogen Bonding and Supramolecular Motifs:
The N-H of the pyrazole ring acts as a hydrogen bond donor, while the sp²-hybridized nitrogen is an acceptor. This, combined with the hydroxyl group, leads to the formation of various supramolecular motifs, such as dimers, trimers, tetramers, and catemers (chains).[7][12][19] These motifs are critical in determining the crystal packing and physical properties of the solid material.
Caption: Common hydrogen bonding interactions in pyrazol-4-ol derivatives.
Tabulated Crystallographic Data:
The following table summarizes representative crystallographic data for substituted pyrazole derivatives, providing a basis for comparison. Note that specific data for a wide range of pyrazol-4-ol derivatives is dispersed throughout the literature, and a comprehensive search of the Cambridge Structural Database (CSD) is recommended for specific analogs.[20][21]
The precise knowledge of the three-dimensional structure of pyrazol-4-ol derivatives is fundamental to understanding their biological activity. For instance, the orientation of substituents, the planarity of the pyrazole ring, and the nature of intermolecular interactions can significantly impact how a molecule binds to a biological target, such as an enzyme or a receptor.[24]
X-ray crystallography data allows researchers to:
Validate Molecular Design: Confirm that the synthesized molecule conforms to the computationally designed model.
Identify Key Pharmacophores: Determine the exact spatial arrangement of functional groups responsible for biological activity.
Optimize Lead Compounds: Guide the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
Conclusion
The crystallographic analysis of substituted pyrazol-4-ol derivatives is a multifaceted process that provides invaluable information for drug discovery and materials science. A successful outcome hinges on a synergistic approach that combines robust synthetic chemistry, meticulous crystallization techniques, and precise X-ray diffraction analysis. This guide has outlined the core principles and methodologies involved, offering a framework for researchers to navigate the challenges and unlock the full potential of this important class of heterocyclic compounds. The continued exploration of the solid-state structures of novel pyrazol-4-ol derivatives will undoubtedly pave the way for new scientific breakthroughs.
References
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Haider, A., et al. (2023). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. Acta Pharmaceutica Sinica B, 13(1), 213-226. doi: 10.1016/j.apsb.2022.07.008. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. Retrieved from [Link]
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Rue, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. doi: 10.3390/cryst13071101. Retrieved from [Link]
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Retrieved from [Link]
Ahmed, B. M., et al. (2023). Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 5), 428–432. doi: 10.1107/S205698902300344X. Retrieved from [Link]
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 1–10. doi: 10.1107/S205698901502223X. Retrieved from [Link]
Brown, W. C., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Journal of Medicinal Chemistry, 50(23), 5725–5735. doi: 10.1021/jm070503f. Retrieved from [Link]
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
Ionescu, M., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5304. doi: 10.3390/molecules29235304. Retrieved from [Link]
Spingler, B., et al. (2012). Guide for crystallization. CrystEngComm, 14, 751-757. Retrieved from [Link]
Puthan Peedikakkal, A. M., et al. (2022). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Journal of Molecular Structure, 1261, 132899. doi: 10.1016/j.molstruc.2022.132899. Retrieved from [Link]
Ather, A., et al. (2010). 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3170. doi: 10.1107/S160053681004563X. Retrieved from [Link]
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Alkorta, I., et al. (2006). Classification of hydrogen-bond motives in crystals of NH-pyrazoles: a mixed empirical and theoretical approach. Arkivoc, 2006(2), 15-30. Retrieved from [Link]
Prasad, T. N. M., et al. (2010). Synthesis and Crystal Structure of 4-(1,3-Diphenyl-1H-pyrazol-5-yl)pyridine. X-ray Structure Analysis Online, 26, 55-56. Retrieved from [Link]
Lee, K.-J., et al. (2020). Crystal structure determination of N- and O-alkylated tautomers of 1-(2-pyridinyl)-5-hydroxypyrazole. Bulletin of the Korean Chemical Society, 41(9), 896-900. Retrieved from [Link]
Elguero, J., et al. (2006). The annular tautomerism of the curcuminoid NH-pyrazoles. Organic & Biomolecular Chemistry, 4(22), 4081–4088. doi: 10.1039/b610816a. Retrieved from [Link]
Abu-Safieh, K., et al. (2021). Crystal structure of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole and molecular docking studies of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole and 5-methyl-1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-phenyl-1H-pyrazole towards tyrosine kinases. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 8), 823–831. doi: 10.1107/S205698902100720X. Retrieved from [Link]
Jeong, S. J., et al. (2022). (E)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1-(thiazol-2-yl)prop-2-en-1-one. IUCrData, 7(8), x220997. doi: 10.1107/S241431462200845X. Retrieved from [Link]
Al-Majid, A. M., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. IUCrData, 9(12), x241680. doi: 10.1107/S241431462401314X. Retrieved from [Link]
Elguero, J., et al. (2006). The annular tautomerism of the curcuminoid NH-pyrazoles. Organic & Biomolecular Chemistry, 4(22), 4081–4088. doi: 10.1039/B610816A. Retrieved from [Link]
Rue, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. doi: 10.3390/cryst13071101. Retrieved from [Link]
Ansari, A., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41. doi: 10.1039/C6NJ03181A. Retrieved from [Link]
Atalay, S. (2018). The crystal structure of 4-((3,4-dichlorobenzylidene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, C18H15Cl2N3O. Zeitschrift für Kristallographie - New Crystal Structures, 234(1), 131-132. Retrieved from [Link]
Ahmed, B. M., et al. (2023). Crystal and molecular structure of 4-fluoro-1H-pyrazole at 150 K. ResearchGate. Retrieved from [Link]
Patel, J., et al. (2023). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Journal of Molecular Structure, 1286, 135544. doi: 10.1016/j.molstruc.2023.135544. Retrieved from [Link]
Kaduk, J. A. (2025). A Review of Pharmaceutical Powder Crystallography – Process, Results, and Applications. Medical Research Archives, 13(6). doi: 10.18103/mra.v13i6.6600. Retrieved from [Link]
Patel, J., et al. (2023). Synthesis and Multifaceted Exploration of 4-Phenylpiperidin-4-ol Substituted Pyrazole: Photophysical Insights with Biological Activity. ResearchGate. Retrieved from [Link]
El-Sabbagh, O. I., et al. (2009). Polysubstituted pyrazoles, Part 4: Synthesis, antimicrobial and antiinflammatory activity of some pyrazoles. Archiv der Pharmazie, 342(5), 286-292. doi: 10.1002/ardp.200800216. Retrieved from [Link]
YouTube. (2025). Common Challenges in Crystallization Processes. Retrieved from [Link]
Chaudhari, D., et al. (2025). Microwave-assisted multi-component green synthesis of bioactive pyrazol-5-ol and its derivatives using graphene oxide as a recyclable catalyst: a route to EGFR inhibitors. RSC Advances, 15, 12345-12356. Retrieved from [Link]
El-Demellawy, M. A. (2017). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Journal of Heterocyclic Chemistry, 54(1), 381-388. Retrieved from [Link]
Cambridge Crystallographic Data Centre (CCDC). (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]
Chemical Database Service. (n.d.). Cambridge Structural Database System. Retrieved from [Link]
An In-depth Technical Guide to the Thermodynamic Stability of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL
For Researchers, Scientists, and Drug Development Professionals Abstract Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and versatile...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrazoles are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and versatile chemical properties.[1][2] Among these, 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL presents a unique structural motif with potential applications in drug discovery. A critical determinant of its viability as a therapeutic agent or functional material is its inherent thermodynamic stability. This guide provides a comprehensive framework for evaluating the thermodynamic stability of this compound, delineating the theoretical underpinnings, robust experimental protocols, and computational approaches necessary for a thorough characterization. By synthesizing established principles of physical organic chemistry with state-of-the-art analytical techniques, this document serves as a practical manual for researchers seeking to understand and predict the shelf-life, degradation pathways, and safe handling parameters of this and related pyrazole derivatives.
Introduction: The Significance of Pyrazole Scaffolds and the Imperative of Stability
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug development, featuring in blockbuster drugs such as the anti-inflammatory agent celecoxib and the erectile dysfunction medication sildenafil.[1] The substitution pattern on the pyrazole core dictates its pharmacological and physicochemical properties. The title compound, 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL, incorporates several key features:
N-Tert-butyl Group: This bulky substituent sterically shields the adjacent nitrogen atom, potentially influencing intermolecular interactions and protecting the ring from certain degradation pathways.
3,5-Dimethyl Groups: These electron-donating groups can impact the aromaticity and electron density of the pyrazole ring, thereby affecting its reactivity and stability.
4-Hydroxyl Group: This functional group can participate in hydrogen bonding, influencing crystal packing and solubility. It also represents a potential site for oxidation.[3]
The thermodynamic stability of a pharmaceutical compound is a paramount concern, directly impacting its safety, efficacy, and shelf-life. An unstable compound can degrade over time, leading to a loss of potency and the formation of potentially toxic byproducts. Therefore, a comprehensive understanding of the thermodynamic stability of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL is essential for its development.
The stability of the pyrazole ring is attributed to its aromatic character.[4] However, various factors can influence this inherent stability:
Tautomerism: Pyrazoles can exist in different tautomeric forms, and the relative stability of these tautomers can impact the overall stability of the compound.[5] For the title compound, the 4-hydroxy form is expected to be the dominant tautomer.
Substituent Effects: The electronic nature of substituents on the pyrazole ring can either stabilize or destabilize the system. Electron-donating groups, like the methyl groups in the title compound, generally enhance stability.
Intermolecular Forces: Hydrogen bonding, particularly from the 4-hydroxyl group, can significantly influence the crystal lattice energy and, consequently, the solid-state stability of the compound.
Experimental Assessment of Thermodynamic Stability
A multi-pronged experimental approach is necessary to fully characterize the thermodynamic stability of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL. The two primary techniques for this are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] This technique is invaluable for determining the thermal stability and decomposition profile of a compound.[8]
Experimental Protocol: TGA of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
Sample Preparation: Accurately weigh 5-10 mg of the finely ground compound into a clean TGA pan (typically aluminum or platinum).
Experimental Conditions:
Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min. Running the experiment in both an inert (nitrogen) and an oxidative (air) atmosphere can provide insights into the degradation mechanism.
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature (°C). The onset temperature of decomposition is a key indicator of thermal stability.
Interpretation of TGA Data:
Observation
Interpretation
No mass loss until high temperatures (>200 °C)
Indicates good thermal stability.
Mass loss at low temperatures (<100 °C)
Suggests the presence of volatile impurities like residual solvent or water.[6]
A sharp, single-step mass loss
Suggests a clean decomposition process.
A multi-step mass loss
Indicates a complex degradation pathway with the formation of intermediate species.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to detect thermal events such as melting, crystallization, and decomposition.
Experimental Protocol: DSC of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.
Experimental Conditions:
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its melting or decomposition point at a constant heating rate (e.g., 10 °C/min).
Data Analysis: The DSC thermogram plots heat flow (mW) versus temperature (°C). Endothermic events (like melting) appear as peaks pointing down, while exothermic events (like decomposition) appear as peaks pointing up.
Interpretation of DSC Data:
Thermal Event
Appearance on DSC Thermogram
Significance
Melting
Sharp endothermic peak
Indicates the melting point (Tm) and enthalpy of fusion (ΔHm). A sharp peak suggests high purity.
Decomposition
Broad or sharp exothermic peak
Indicates the onset temperature of decomposition (Td) and the heat of decomposition (ΔHd).
Polymorphic Transition
Endothermic or exothermic peak prior to melting
Suggests the presence of different crystalline forms with varying stability.
Synergistic TGA/DSC Analysis:
Combining TGA and DSC provides a more complete picture of the thermal behavior.[6] For instance, a mass loss observed in TGA that corresponds to an endothermic event in DSC is likely due to the evaporation of a solvent or water. A mass loss corresponding to an exothermic event strongly suggests decomposition.
Computational Assessment of Stability
In the absence of experimental data or to supplement it, computational chemistry can provide valuable insights into the stability of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL.[10][11]
Methodology: Density Functional Theory (DFT) Calculations
Structure Optimization: The 3D structure of the molecule is optimized using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).
Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).
Thermodynamic Properties: From the frequency analysis, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can be calculated.
Bond Dissociation Energy (BDE): The BDE for the weakest bonds in the molecule can be calculated to predict the initial steps of thermal decomposition.
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the kinetic stability and reactivity of the molecule.[12]
Degradation Pathway Analysis
Understanding the potential degradation pathways is crucial for developing stable formulations and defining appropriate storage conditions.[7]
Forced Degradation Studies (Stress Testing)
Subjecting the compound to a range of harsh conditions can help identify potential degradation products and pathways.
Experimental Protocol: Forced Degradation
Conditions: Expose solutions of the compound to:
Acidic Conditions: e.g., 0.1 M HCl at 60 °C for 24 hours.
Basic Conditions: e.g., 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Conditions: e.g., 3% H₂O₂ at room temperature for 24 hours.
Thermal Stress: Heat the solid compound at a temperature below its melting point for an extended period.
Photostability: Expose the compound to UV light according to ICH guidelines.
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
Characterization: Characterize the structure of significant degradation products using techniques like LC-MS and NMR.
Visualizing the Workflow
The following diagram illustrates the comprehensive workflow for assessing the thermodynamic stability of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL.
Caption: Workflow for Thermodynamic Stability Assessment.
Conclusion
The thermodynamic stability of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL is a critical parameter that will dictate its potential for further development. This guide has outlined a comprehensive strategy for its evaluation, combining theoretical considerations with robust experimental and computational methodologies. By systematically applying the protocols described herein, researchers can gain a thorough understanding of the compound's thermal behavior, identify potential liabilities, and make informed decisions regarding its advancement as a lead candidate in drug discovery or materials science.
References
Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
NETZSCH Analyzing & Testing. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
PURKH. (2019).
Hiden Analytical. (2018, November 1). Real-Time Process Monitoring of Pharmaceuticals.
PMC. (n.d.). Computational study of an oxetane 4H-pyrazole as a Diels–Alder diene.
ACS Publications. (2025, August 19). Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. Organic Process Research & Development.
ResearchGate. (2025, August 6).
ACS Publications. (2014, December 3). Differential Scanning Calorimetry (DSC) as a Tool for Probing the Reactivity of Polyynes Relevant to Hexadehydro-Diels–Alder (HDDA) Cascades. Organic Letters.
ACS Publications. (2021, April 19). Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage. ACS Omega.
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
PubMed. (n.d.). Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical.
PMC. (2024, December 10).
ResearchGate. (2021, April 2). (PDF) Computational Study on the Structure, Stability, and Electronic Feature Analyses of Trapped Halocarbons inside a Novel Bispyrazole Organic Molecular Cage.
EPA. (2025, October 15). 1-tert-Butyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde Properties.
PubMed. (n.d.). Oxidation of the Alcohol Dehydrogenase Inhibitor Pyrazole to 4-hydroxypyrazole by Microsomes. Effect of Cytochrome P-450 Inducing Agents.
MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
TA Instruments. (2022, February 7). What is Differential Scanning Calorimetry?.
National Journal of Pharmaceutical Sciences. (2021, May 15).
Journal of Biological and Chemical Sciences. (n.d.).
The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
Amanote Research. (n.d.). (PDF) Synthesis of Pyrazol-4-Ols - Canadian Journal of - Amanote Research.
ResearchGate. (2025, August 7). (PDF) ChemInform Abstract: Solvent-Free Synthesis of 3,5-Di-tert-butylpyrazole and 3,5-Di-substituted-butylpyrazol-1-ylethanol.
ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
Technical Guide: Solubility Profile and Physicochemical Characterization of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol
The following technical guide details the solubility profile, physicochemical properties, and purification strategies for 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol . [1][2] Executive Summary 1-Tert-butyl-3,5-dimethyl-1H-...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile, physicochemical properties, and purification strategies for 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol .
[1][2]
Executive Summary
1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol is a substituted pyrazole intermediate, structurally significant in the synthesis of mitochondrial electron transport inhibitors (METI) such as Tebufenpyrad and various pharmaceutical scaffolds.[1][2] Its amphiphilic nature—defined by a lipophilic tert-butyl group and a polar hydroxyl moiety—creates a distinct solubility profile essential for process optimization.[1][2]
This guide provides a reference solubility profile, predictive modeling based on structural analogs (e.g., 3,5-dimethylpyrazole, Tebufenpyrad metabolites), and a validated experimental protocol for solubility determination.
The solubility behavior of this compound is governed by the competition between its hydrophobic alkyl substituents and its hydrogen-bonding core.[1][2]
Feature
Chemical Moiety
Impact on Solubility
Lipophilicity
Tert-butyl (N1) & Methyls (C3, C5)
Increases solubility in non-polar/chlorinated solvents (DCM, CHCl₃).[1][2] Reduces water solubility.[1][2]
H-Bond Donor
Hydroxyl (-OH) at C4
Facilitates solubility in alcohols (MeOH, EtOH) and polar aprotic solvents (DMSO).[2]
H-Bond Acceptor
Pyrazole Nitrogen (N2)
Allows protonation in acidic media; enhances solubility in aqueous acids.[1][2]
Critical Insight: The compound exhibits a steep solubility curve in Ethanol and Toluene .[1][2] It is soluble at boiling points but crystallizes upon cooling, making these ideal candidates for purification.
The following diagram illustrates the logical flow for solvent selection based on the compound's polarity and the intended application (Reaction vs. Purification).
Figure 1: Decision matrix for solvent selection based on solubility interaction.[1][2]
Experimental Protocols
Protocol A: Gravimetric Solubility Determination
Use this validated protocol to generate exact quantitative data for your specific batch.[1][2]
Preparation: Weigh approx. 50 mg of dry 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol into a tared 4 mL glass vial.
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
Equilibration: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.
Endpoint: Record the volume (
) required to achieve full dissolution (clear solution, no particulates).
Calculation:
Validation: If
mg/mL, report as "High". If undissolved after 5 mL (S < 10 mg/mL), filter the supernatant, dry the residue, and calculate mass loss.
Protocol B: Purification via Recrystallization
Based on the solubility differential between Ethanol (hot) and Hexane (cold).[2]
Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 5 mL per gram).
Clarification: If particulates remain, filter hot through a pre-warmed glass frit.
Nucleation: Remove from heat. Add Hexane dropwise until a faint turbidity persists.[1][2]
Crystallization: Re-heat to clear the solution, then allow to cool slowly to room temperature (25°C), then refrigerate (4°C) for 4 hours.
Isolation: Filter the white crystals and wash with cold Hexane. Dry under vacuum at 40°C.[1][2]
Synthesis & Application Context
This compound is a critical building block.[1][2] The 4-hydroxy group is often introduced via the oxidation of the pyrazole ring or synthesized directly from hydrazine and a diketone precursor.[1][2]
Reactivity: The C4-OH group is nucleophilic; it can be acylated or alkylated to form ether/ester linkages (common in pesticide synthesis like Fenpyroximate analogs).[1][2]
Stability: Stable in neutral organic solvents.[1][2] Avoid strong oxidizing acids which may degrade the pyrazole ring.[1][2]
Workflow: From Synthesis to Isolation[1][2]
Figure 2: Standard purification workflow utilizing the solubility profile.[1][2]
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Tebufenpyrad (Structural Analog). Retrieved from [Link][2]
Organic Syntheses. (2013).[1][2] Preparation of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine (Solubility/Purification methodology for tert-butyl pyrazoles). Organic Syntheses, Vol. 90, pp. 280-289. Retrieved from [Link][2]
Environmental Protection Agency (EPA). (2002).[1][2][3] Pesticide Fact Sheet: Tebufenpyrad and Metabolites. (Details on hydroxypyrazole metabolite solubility). Retrieved from [Link][2]
Van Wyk, J. L., et al. (2012).[4] Solvent-free synthesis of 3,5-di-tert-butylpyrazole and derivatives. Journal of Chemical Research. (Crystallographic and solubility data for substituted pyrazoles). Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Mechanistic Dynamics and Tautomeric Profiling of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol
Content Type: Technical Whitepaper & Experimental Guide
Audience: Senior Organic Chemists, Spectroscopists, and Drug Discovery Scientists.
Executive Summary: The Amphoteric Scaffold
1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol represents a specialized class of heterocyclic scaffolds where thermodynamic stability is dictated by a delicate balance between aromaticity and steric strain. Unlike its 3- or 5-hydroxy isomers—which frequently exist as "pyrazolones" (keto forms)—the 4-hydroxy substitution pattern, combined with the electron-donating tert-butyl group, creates a system that heavily favors the enol (aromatic) tautomer.
However, in drug development and ligand design, assuming a static structure is a critical error. The keto (4-oxo) form, though transient, often governs reactivity profiles, particularly in oxidation reactions to stable nitroxide radicals or in metal coordination spheres.
This guide provides the definitive framework for characterizing this equilibrium, moving beyond static textbook definitions to dynamic, solvent-dependent profiling.
Part 1: Molecular Architecture & Tautomeric Thermodynamics
The Equilibrium Landscape
The tautomerism of 1-substituted-4-hydroxypyrazoles is a prototropic shift between the hydroxyl group at C4 and the nitrogen at position 2 (N2). Since N1 is blocked by the bulky tert-butyl group, the equilibrium is strictly defined between the 4-hydroxy-1H-pyrazole (Enol) and the 1,2-dihydro-4H-pyrazol-4-one (Keto) .
The Structural Trade-off
Form A (Enol): Thermodynamically dominant due to the retention of the 6
-electron aromatic sextet. The tert-butyl group at N1 and methyls at C3/C5 provide electron density (inductive effect, ), further stabilizing the electron-poor pyrazole ring and reinforcing the enol state.
Form B (Keto): Requires the disruption of aromaticity. It involves the proton transfer from O
N2. This form is generally disfavored but becomes accessible in high-dielectric media or under specific catalytic conditions.
Visualization: The Tautomeric Pathway
The following diagram illustrates the proton transfer mechanism and the steric environment imposed by the tert-butyl group.
Caption: Figure 1. Prototropic tautomerism pathway.[1][2] The high energy barrier to the keto form is driven by the loss of pyrazole aromaticity.
Part 2: Solvent-Dependent Thermodynamics
The ratio of Enol:Keto (
) is not an intrinsic constant; it is a function of the solvent's hydrogen-bond acceptor (HBA) and donor (HBD) capabilities.
Comparative Solvent Effects Table
The following data summarizes the expected spectroscopic signatures for 1-substituted-4-hydroxypyrazoles based on physical organic principles [1, 2].
Parameter
Non-Polar (CDCl, CD)
Polar Aprotic (DMSO-, DMF)
Polar Protic (MeOH-)
Dominant Species
Enol (>99%)
Enol (~90-95%)
Enol (>98%)
Driving Force
Intramolecular forces; Aromaticity.
H-bonding stabilizes the polar NH/C=O dipoles of the Keto form.
Solvent acts as H-donor/acceptor, satisfying Enol OH.
C NMR (C4)
135 - 142 ppm (C-OH)
138 - 145 ppm (Broadening possible)
136 - 143 ppm
H NMR (OH/NH)
Sharp singlet (OH) or broad if exchanging.
Broad singlet (OH/NH exchange fast).
Exchange with solvent (signal disappears).
IR Signature
~3500 cm (sharp)
weak band may appear ~1680 cm.
N/A (Solvent masking).
Critical Insight: In DMSO, the highly polar S=O bond can accept a hydrogen bond from the NH of the keto tautomer, slightly lowering the energy penalty of the keto form. However, for the tert-butyl analog, the steric clash between the t-Bu group and the lone pairs of the solvent often preserves the enol form even in DMSO [3].
Part 3: Analytical Protocols (Self-Validating Systems)
To unambiguously define the tautomeric state of your specific lot or derivative, you must employ a Variable Temperature (VT) NMR protocol. Static NMR at room temperature is insufficient due to rapid proton exchange averaging signals.
Protocol: VT-NMR Determination of
Objective: Calculate the free energy difference and equilibrium constant (
) between Enol and Keto forms.
Experimental Workflow
Caption: Figure 2.[3] Step-by-step VT-NMR workflow for thermodynamic characterization.
Step-by-Step Methodology:
Sample Preparation: Dissolve 10–15 mg of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol in 0.6 mL of anhydrous DMSO-
.
Why DMSO? It has the highest boiling point and polarity to induce measurable populations of the minor tautomer if it exists.
Acquisition (Low Temp): Cool probe to 280 K (if solvent allows) or start at 298 K. Acquire
C NMR with high scan count (512 scans) to resolve quaternary carbons.
Acquisition (High Temp): Ramp temperature in 10 K increments up to 340 K.
Analysis:
Monitor the C4 signal.[4][5] If fast exchange occurs, the observed shift (
) is the weighted average:
Since
(C=O) is ~175 ppm and (C-OH) is ~138 ppm, a downfield shift of C4 with increasing temperature indicates an increase in the Keto population (entropic contribution).
X-Ray Crystallography (Solid State Validation)
While NMR defines the solution state, X-ray diffraction defines the ground state.
Expectation: The crystal lattice will almost exclusively contain the Enol form, stabilized by intermolecular hydrogen bonding (OH
N2 of adjacent molecule).
Protocol: Grow crystals by slow evaporation from Ethanol/Hexane (1:1). The tert-butyl group usually disrupts planar stacking, leading to unique packing motifs compared to methyl analogs [4].
Part 4: Implications for Drug Development[6]
Understanding this equilibrium is not merely academic; it impacts pharmacokinetics and synthetic utility.
Bioavailability & Permeability:
The Enol form is more lipophilic (LogP ~2.5 estimated for t-Bu analog) and better suited for membrane permeation.
The Keto form is more polar. If a receptor binding pocket stabilizes the Keto form (via H-bond donation to the carbonyl), the binding affinity (
) will be higher than predicted by Enol-based docking models.
Synthetic Precursor Utility:
Nitroxide Radical Synthesis: This compound is a precursor to stable radicals. Oxidation requires the Enol form (H-atom abstraction from OH).
Coordination Chemistry: As a ligand, the Enol form binds metals as a mono-anionic N,O-chelator. The steric bulk of the tert-butyl group prevents the formation of polynuclear complexes, favoring discrete monomeric metal complexes [5].
References
Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press.
Claramunt, R. M., et al. (2005). "The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution." Magnetic Resonance in Chemistry, 43(1), 89-91.[6] Link
Holzer, W., & Seiringer, G. (2004). "1-Phenyl-1H-pyrazol-3-ols and their tautomers: A detailed NMR study." Journal of Heterocyclic Chemistry. (Establishes NMR shifts for pyrazol-ols).
Infantes, L., et al. (1999). "Structure and tautomerism of 4-hydroxypyrazoles." Journal of the Chemical Society, Perkin Transactions 2. (Crystallographic evidence of enol preference).
Nye, M. J., & Tang, W. P. (1970). "Synthesis of Pyrazol-4-ols." Canadian Journal of Chemistry, 48(19), 2963-2968. Link
UV-Vis absorption spectra of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL
Title: Technical Guide: UV-Vis Absorption Spectra of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL Executive Summary This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption chara...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Guide: UV-Vis Absorption Spectra of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL
Executive Summary
This technical guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol .[1] Designed for pharmaceutical researchers and analytical chemists, this document details the molecular chromophores, electronic transitions, and validated experimental protocols required for accurate spectral characterization. The guide emphasizes the utility of UV-Vis spectroscopy in assessing the purity and electronic environment of this specific pyrazole derivative, a potential scaffold in drug discovery.
Part 1: Molecular Architecture & Chromophore Analysis[1]
To interpret the spectrum accurately, one must first deconstruct the molecule's electronic environment. The absorption profile is dictated by the interplay between the aromatic pyrazole core and its substituents.
Structural Components[2][3][4][5][6]
Chromophore (The Engine): The pyrazole ring is a
-excessive heteroaromatic system.[1] Its primary absorption arises from transitions.[1]
Auxochrome (The Modifier): The hydroxyl group (-OH) at position 4 acts as a strong auxochrome.[1] The lone pair electrons on the oxygen atom interact with the pyrazole
-system (n interaction), causing a bathochromic (red) shift and a hyperchromic effect (increased intensity).
Steric/Inductive Elements:
1-Tert-butyl group: A bulky, electron-donating alkyl group.[1] It exerts a positive inductive effect (+I), slightly destabilizing the HOMO (Highest Occupied Molecular Orbital) and contributing to a minor red shift. Sterically, it prevents intermolecular hydrogen bonding at the N1 position, simplifying the spectral profile compared to N-unsubstituted pyrazoles.
3,5-Dimethyl groups: These provide additional +I stabilization to the ring, further fine-tuning the
.
Predicted Spectral Profile
Based on Structure-Activity Relationship (SAR) data for 4-hydroxypyrazoles, the theoretical absorption maxima are:
Transition Type
Wavelength Range ()
Molar Absorptivity ()
Notes
(E-band)
210 – 225 nm
High (> 8,000 M⁻¹cm⁻¹)
Core aromatic transition.[1] Often cut off by solvents like acetone.[1]
n (B-band)
245 – 260 nm
Medium (3,000 – 6,000 M⁻¹cm⁻¹)
Primary analytical peak. Shifted from ~210 nm due to the 4-OH auxochrome.[1]
Oxidation Impurity
> 300 nm
Low to Medium
Appearance of yellow/brown color indicates formation of pyrazol-4-one or quinone-like species.[1]
Part 2: Experimental Methodology
Scientific Integrity Note: The following protocol is designed to minimize solvatochromic errors and aggregation artifacts.
should be between 0.2 and 0.8 AU to adhere to the Beer-Lambert Law linear range.[1]
Part 3: Visualization of Mechanisms
Diagram 1: Electronic Transitions & Energy Levels
This diagram illustrates the energy gap modification caused by the 4-OH group, explaining the observed red shift.
Caption: Energy level diagram comparing the high-energy transition of a basic pyrazole to the lower-energy n-
transition introduced by the 4-OH auxochrome.*
Diagram 2: Experimental Workflow & Decision Tree
A logic flow for interpreting spectral results during purity checks.
Caption: Operational workflow for UV-Vis quality control, highlighting the critical decision point for oxidation detection.
Part 4: Scientific Interpretation & Applications[3]
Solvatochromism
The position of the
is sensitive to solvent polarity.
In Non-Polar Solvents (Hexane/DCM): The fine structure of the bands may be visible. The n
transition is often at its longest wavelength (lowest energy) because the ground state n-electrons are not stabilized by hydrogen bonding.[1]
In Polar Protic Solvents (MeOH/Water): H-bonding stabilizes the lone pairs on the oxygen and nitrogen atoms (lowering the ground state energy). This typically causes a hypsochromic (blue) shift of the n
band compared to non-polar solvents. However, the band may red-shift due to excited state stabilization.[1]
Application in Drug Development[3]
pKa Determination: The UV spectrum of 4-hydroxypyrazoles changes drastically with pH.[1] By titrating the solution and monitoring the shift in
(from neutral OH to anionic O⁻), researchers can determine the pKa, a critical parameter for predicting drug bioavailability.
Ligand Binding Assays: This compound often serves as a ligand.[1] Upon binding to a metal center or protein active site, the electronic environment of the pyrazole ring changes, resulting in a measurable spectral shift (difference spectroscopy).
References
Elguero, J., et al. (2000). Pyrazoles.[1][2][3][4][5][6][7][8] In: Katritzky A.R., Rees C.W., Scriven E.F.V. (eds) Comprehensive Heterocyclic Chemistry II.[1] Pergamon. (Authoritative source on pyrazole electronic structure and tautomerism).
Kumar, V., et al. (2013). "Synthesis and antioxidant activity of novel 4-substituted-3,5-dimethylpyrazoles." European Journal of Medicinal Chemistry.
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley.[1] (Standard text for assigning UV transitions:
vs n ).
Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Source for solvatochromic shift mechanisms in heterocycles).[1]
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 1466743. [Link] (Verification of chemical structure and CAS registry).
Molecular Weight and Formula Verification for Pyrazole-4-ol Compounds
Executive Summary The pyrazole-4-ol scaffold represents a unique challenge in small molecule characterization due to its amphoteric nature and rapid keto-enol tautomerism. Unlike stable rigid heterocycles, pyrazole-4-ols...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The pyrazole-4-ol scaffold represents a unique challenge in small molecule characterization due to its amphoteric nature and rapid keto-enol tautomerism. Unlike stable rigid heterocycles, pyrazole-4-ols exist in a dynamic equilibrium between the aromatic 4-hydroxypyrazole (enol) and the non-aromatic pyrazolin-4-one (keto) forms. This structural fluidity often leads to confusing analytical data—split NMR peaks, unexpected fragmentation patterns in MS, and solubility-dependent behavior.
This guide provides a rigorous, self-validating workflow for verifying the molecular weight (MW) and formula of these compounds. It moves beyond basic analysis to address the specific physicochemical anomalies of the scaffold, ensuring compliance with rigorous scientific standards (e.g., ICH Q6A).
The Structural Challenge: Tautomeric Equilibrium
Before attempting verification, one must understand the "moving target." The 4-hydroxypyrazole core is not static.[1]
Enol Form (Aromatic): Stabilized by the aromaticity of the pyrazole ring (6
-electrons). Dominant in polar hydrogen-bonding solvents (e.g., DMSO).
Keto Form (Non-Aromatic): Disrupts ring aromaticity but is stabilized by the strong C=O bond. Often observed in non-polar solvents or solid-state crystal lattices.
Failure to account for this results in "phantom impurities"—peaks that are actually the same compound in a different tautomeric state.
Visualization: Tautomeric Shift
The following diagram illustrates the proton transfer that defines this equilibrium.
Figure 1: The dynamic equilibrium between the aromatic enol form and the non-aromatic keto form. Note that both forms possess the exact same molecular formula and weight.
Primary Verification: High-Resolution Mass Spectrometry (HRMS)[2][3]
HRMS is the gold standard for formula confirmation. For pyrazole-4-ols, Electrospray Ionization (ESI) is the required method due to the compound's polarity.
Theoretical vs. Experimental Parameters
The goal is to match the monoisotopic mass with an error margin of < 5 ppm .
Parameter
Specification
Causality / Rationale
Ionization Mode
ESI (+) and ESI (-)
Pyrazole-4-ols are amphoteric. The basic nitrogen accepts protons (Positive Mode), while the acidic 4-OH (if enol) or NH can deprotonate (Negative Mode).
Mass Accuracy
< 5 ppm
Required to unambiguously distinguish the target formula from potential isobaric impurities or oxidants.
Resolving Power
> 50,000 FWHM
Necessary to resolve the isotopic fine structure, particularly separating C peaks from potential sulfur/nitrogen interferences.
Experimental Protocol: HRMS
Sample Prep: Dissolve 0.1 mg of compound in 1 mL of MeOH:H2O (50:50) + 0.1% Formic Acid.
Note: Do not use high concentrations; pyrazoles can form non-covalent dimers
at high concentrations, complicating spectra.
Infusion: Direct infusion at 5-10
L/min is preferred over LC-MS for pure standard characterization to avoid chromatographic peak splitting due to tautomers.
Data Acquisition: Acquire spectra in both polarities.
Validation: Calculate the Ring Double Bond Equivalent (RDBE) . For a simple pyrazole-4-ol (
), the RDBE should be 3.0 (2 double bonds + 1 ring).
Orthogonal Validation: NMR Spectroscopy
While HRMS confirms the formula, it cannot confirm the structure or the tautomeric state. NMR provides this specificity.
Solvent Selection Strategy
The choice of solvent dictates which tautomer you observe.
DMSO-d6: Strong H-bond acceptor. Usually stabilizes the enol form (OH signal visible).
CDCl3: Non-polar. May show a mixture or favor the keto form, often leading to broad, exchange-averaged signals.
Critical Chemical Shifts (Diagnostic Signals)
Nucleus
Signal Region (ppm)
Assignment
Verification Logic
C NMR
130 - 160 ppm
C-4 (Enol)
Typical aromatic C-OH shift.
C NMR
180 - 200 ppm
C-4 (Keto)
Distinctive carbonyl (C=O) shift. Absence of this peak confirms aromatic enol dominance.
H NMR
8.0 - 13.0 ppm
OH / NH
Broad singlets. D2O shake is mandatory to confirm these are exchangeable protons.
H NMR
7.0 - 8.0 ppm
C3-H / C5-H
Sharp singlets (or doublets if coupled). Integration must match core stoichiometry.
Purity & Bulk Characterization
Verifying the formula on a single molecule level (MS/NMR) is insufficient if the bulk material is solvated or impure.
Elemental Analysis (CHN)
Combustion analysis is the ultimate "truth" for bulk formula.
Acceptance Criteria: Calculated vs. Found values must be within
0.4% .
Common Failure Mode: Pyrazole-4-ols are hygroscopic. If Carbon is low but Hydrogen/Nitrogen ratios are correct, calculate for a hemi-hydrate (
).
HPLC Purity (with UV-Vis)
Wavelength: Monitor at 254 nm (aromatic) and 210 nm (universal).
Peak Shape: Tautomers can cause "saddle" peaks or peak tailing on C18 columns.
Fix: Use a buffered mobile phase (e.g., Ammonium Acetate pH 4.5) to lock the protonation state and collapse tautomers into a single sharp peak.
Integrated Verification Workflow
This flowchart represents the decision logic for releasing a pyrazole-4-ol compound for biological testing.
Figure 2: The logical decision matrix for analytical validation. Note the feedback loop at the Purity stage to account for potential hydrates.
References
ICH Harmonised Tripartite Guideline. (1999). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6A). International Council for Harmonisation.[2] [Link]
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics: Guidance for Industry.[3][4][5][Link]
Holzer, W., & Claramunt, R. M. (2019). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols.[6] Molecules (Basel, Switzerland). [Link]
American Chemical Society (ACS). (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. [Link]
Application Note: A Comprehensive Guide to the Synthesis of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol
Abstract This document provides a detailed, two-part protocol for the synthesis of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol, a heterocyclic compound of interest for pharmaceutical and agrochemical research. Pyrazole der...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed, two-part protocol for the synthesis of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol, a heterocyclic compound of interest for pharmaceutical and agrochemical research. Pyrazole derivatives are foundational scaffolds in numerous bioactive compounds, and the introduction of a hydroxyl group at the C4 position offers a valuable handle for further functionalization.[1][2] The synthetic strategy detailed herein follows a robust and logical pathway: (1) the initial construction of the pyrazole core via a classic Knorr-type condensation reaction, followed by (2) a regioselective hydroxylation at the C4 position using modern organometallic techniques. This guide is designed for researchers and drug development professionals, offering in-depth explanations for experimental choices, self-validating protocols, and authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of Pyrazol-4-ols
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[3] Its prevalence stems from its metabolic stability and its ability to act as a versatile pharmacophore, engaging in various biological interactions. The functionalization of the pyrazole core is a key strategy for modulating the pharmacological properties of these molecules.
Specifically, pyrazol-4-ols are highly valuable synthetic intermediates. The hydroxyl group at the C4 position can be used as a synthetic handle for introducing new functionalities through etherification, esterification, or as a directing group for further substitutions on the ring. Traditional methods for accessing substituted pyrazoles often involve the condensation of 1,3-dicarbonyl compounds with hydrazines.[1][2][4] However, the direct synthesis of C4-hydroxylated pyrazoles can be challenging due to the availability of suitable precursors.
This application note outlines a reliable two-step synthesis for 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol. The chosen pathway emphasizes both classical and modern synthetic methods, providing a comprehensive educational and practical resource.
Overall Synthetic Strategy
The synthesis is performed in two distinct stages, starting from commercially available reagents. The first stage involves the formation of the N-substituted pyrazole ring. The second stage introduces the key hydroxyl functionality at the C4 position, which is the least accessible position through direct condensation methods.
Caption: Mechanism of the Knorr pyrazole synthesis.
Materials and Reagents
Reagent/Material
M.W. ( g/mol )
Quantity
Moles (mmol)
Notes
tert-Butylhydrazine hydrochloride
124.61
10.0 g
80.25
Corrosive, handle with care.
Pentane-2,4-dione (Acetylacetone)
100.12
8.44 mL (8.03 g)
80.25
Flammable liquid and vapor.
Sodium Hydroxide (NaOH)
40.00
3.21 g
80.25
Caustic. Prepare solution carefully.
Deionized Water
18.02
40 mL
-
For NaOH solution.
Toluene
92.14
80 mL
-
Solvent. Flammable.
Diethyl Ether
74.12
~150 mL
-
For extraction. Highly flammable.
Anhydrous Magnesium Sulfate (MgSO₄)
120.37
~5 g
-
Drying agent.
Step-by-Step Experimental Protocol
Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermocouple or thermometer. Place the flask in an oil bath on a stirrer-hotplate.
Reagent Addition:
Prepare a 2M NaOH solution by carefully dissolving 3.21 g of NaOH in 40 mL of deionized water (Note: exothermic). Allow to cool.
To the reaction flask, add tert-butylhydrazine hydrochloride (10.0 g).
Add the prepared 2M NaOH solution to the flask. Stir until the solid has completely dissolved (approx. 10-15 minutes).
Add toluene (80 mL) to the flask.
Finally, add pentane-2,4-dione (8.44 mL) dropwise over 5 minutes with vigorous stirring.
Reaction Execution: Heat the biphasic mixture to an internal temperature of 90-95°C with vigorous stirring. Maintain this temperature for 18-24 hours.
Monitoring (Self-Validation): The reaction can be monitored by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot from the organic layer. Use a solvent system like 4:1 Hexane:Ethyl Acetate. The product should be a new, less polar spot than the starting acetylacetone.
Workup and Isolation:
After the reaction is complete, cool the mixture to room temperature.
Transfer the mixture to a separatory funnel. Separate the organic (top) layer.
Extract the aqueous layer twice with diethyl ether (50 mL each time).
Combine all organic layers and wash them with brine (50 mL).
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Purification: The crude product, a yellow-orange oil, can be purified by vacuum distillation to yield a colorless to pale yellow oil.
Part B: Synthesis of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol (Final Product)
Principle and Rationale
This step utilizes a modern organometallic approach for the regioselective functionalization of the pyrazole C-H bond. Direct electrophilic substitution at the C4 position can be difficult, but deprotonation with a strong base creates a potent nucleophile that can react with a suitable electrophile.
Causality of Reagent Choice:
TMPMgCl·LiCl (Knochel-Hauser Base): The C4 proton of N-substituted pyrazoles is not very acidic and requires a strong, non-nucleophilic base for deprotonation. Lithium chloride-activated magnesium amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), are highly effective for this purpose, offering excellent regioselectivity for the C4 position over the methyl groups.
[3] * Oxygen (O₂): Dry oxygen gas serves as an efficient and atom-economical electrophilic oxygen source. The pyrazolyl-magnesium intermediate reacts with O₂ to form a magnesium peroxide species.
Reductive Workup: A reducing agent (e.g., sodium sulfite) is used during the workup to reduce the peroxide intermediate to the desired alcohol.
Materials and Reagents
Reagent/Material
M.W. ( g/mol )
Quantity
Moles (mmol)
Notes
1-tert-Butyl-3,5-dimethyl-1H-pyrazole
152.24
5.0 g
32.84
Intermediate from Part A.
TMPMgCl·LiCl (1.1 M in THF/Toluene)
-
32.8 mL
36.12 (1.1 eq)
Commercially available. Highly reactive, handle under inert gas.
Anhydrous Tetrahydrofuran (THF)
72.11
100 mL
-
Dry solvent is critical. Use from a solvent purification system.
Oxygen (O₂) Gas
32.00
-
Excess
Use a balloon or a slow stream.
Saturated aq. Sodium Sulfite (Na₂SO₃)
126.04
~50 mL
-
For reductive workup.
Ethyl Acetate
88.11
~200 mL
-
For extraction.
1M Hydrochloric Acid (HCl)
36.46
As needed
-
For pH adjustment.
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04
~10 g
-
Drying agent.
Step-by-Step Experimental Protocol
CRITICAL: This procedure requires strict anhydrous and inert atmosphere techniques. Use oven-dried glassware and a nitrogen or argon atmosphere (Schlenk line or glovebox).
Reaction Setup: In a 250 mL oven-dried, three-necked flask under an inert atmosphere, add the intermediate pyrazole (5.0 g) and dissolve it in anhydrous THF (100 mL).
Deprotonation: Cool the solution to 0°C in an ice bath. Slowly add the TMPMgCl·LiCl solution (32.8 mL) via syringe over 20 minutes. After addition, remove the ice bath and stir the mixture at room temperature (20-25°C) for 2 hours. This generates the C4-magnesiated pyrazole species.
Hydroxylation (Quench): Cool the reaction mixture back down to -20°C (ice/salt bath). Replace the inert gas inlet with an oxygen-filled balloon fitted with a needle. Bubble a slow stream of dry oxygen gas through the vigorously stirred solution for 1 hour. The solution may change color.
Workup and Isolation:
Quench the reaction by slowly adding 50 mL of saturated aqueous sodium sulfite solution at 0°C. Stir vigorously for 30 minutes.
Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).
Separate the layers. Extract the aqueous layer twice more with ethyl acetate (50 mL each time).
Combine the organic layers. If the product is not fully soluble, adjust the pH of the aqueous layer to ~5-6 with 1M HCl to protonate the phenol, then re-extract.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification (Self-Validation): The crude solid can be purified by flash column chromatography on silica gel (e.g., using a gradient of Hexane:Ethyl Acetate) to afford the final product as a white or off-white solid. The identity and purity should be confirmed by NMR, MS, and melting point analysis.
Conclusion
This application note presents a robust, two-step synthesis for 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol. By combining a classic Knorr condensation for the ring formation with a modern, regioselective C-H functionalization method for the hydroxylation, this protocol provides a reliable and scalable route to a valuable synthetic intermediate. The detailed procedural steps and mechanistic explanations are intended to empower researchers to confidently reproduce this synthesis and adapt it for the creation of novel pyrazole derivatives.
References
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
Knochel, P., et al. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters.
Nye, M. J., & Tang, W. P. Synthesis of Pyrazol-4-Ols. Canadian Journal of Chemistry. Available via Amanote Research.
Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry.
Fouad, A., et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances.
Reaction of 2,4-Pentanedione with Hydrazine. Filo.
Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.
Rao, V. L., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules.
Ovonramwen, O. D. (2021). Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. Journal of Chemical Society of Nigeria.
Pollock, P. M., & Cole, K. P. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]
Johnson, A. W., & Highet, R. J. 3,5-dimethylpyrazole. Organic Syntheses. Available at: [Link]
Application Notes & Protocols: 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL as a Versatile Ligand for Homogeneous Catalysis
Prepared by: A Senior Application Scientist These application notes serve as a comprehensive technical guide for researchers, chemists, and professionals in drug development on the utilization of 1-tert-butyl-3,5-dimethy...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: A Senior Application Scientist
These application notes serve as a comprehensive technical guide for researchers, chemists, and professionals in drug development on the utilization of 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol as a ligand in transition metal-catalyzed reactions. This document provides insights into the ligand's synthesis, its coordination chemistry, and detailed protocols for its application in key catalytic transformations.
Introduction: The Unique Potential of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL
Pyrazole-based ligands have emerged as a significant class of ancillary ligands in coordination chemistry and homogeneous catalysis.[1][2][3] Their facile synthesis, modular nature, and unique electronic and steric properties allow for the fine-tuning of the catalytic activity of metal centers.[1] The specific ligand, 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol, offers a compelling combination of features:
Steric Hindrance: The bulky tert-butyl group at the N1 position can create a sterically demanding environment around the metal center, which can be crucial for promoting reductive elimination and preventing catalyst deactivation.[1]
Electronic Tuning: The two methyl groups at the C3 and C5 positions are electron-donating, increasing the electron density on the pyrazole ring and influencing the electronic properties of the metal center upon coordination.
Hemilability and Proton-Responsiveness: The hydroxyl group at the C4 position introduces a "protic" and potentially hemilabile character.[4][5] This -OH group can participate in hydrogen bonding or be deprotonated to form a pyrazolate, offering a secondary coordination site and potentially playing a role in proton transfer steps within a catalytic cycle.
This guide will explore the practical applications of this ligand, providing detailed protocols for its synthesis and its use in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[6]
Synthesis of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL
The synthesis of substituted pyrazoles is typically achieved through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7][8] For 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol, a plausible and efficient synthetic route starts from acetylacetone and tert-butylhydrazine to form the pyrazole core, followed by oxidation to introduce the hydroxyl group.
Protocol 1: Two-Step Synthesis
Step 1: Synthesis of 1-tert-butyl-3,5-dimethyl-1H-pyrazole
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 equiv.), tert-butylhydrazine hydrochloride (1.05 equiv.), and ethanol as the solvent.
Add sodium acetate (1.1 equiv.) to the mixture to neutralize the hydrochloride and liberate the free hydrazine.
Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the crude product by column chromatography on silica gel to yield 1-tert-butyl-3,5-dimethyl-1H-pyrazole.
Step 2: Oxidation to 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol
Dissolve the 1-tert-butyl-3,5-dimethyl-1H-pyrazole (1.0 equiv.) in a suitable solvent such as acetic acid.
Cool the solution in an ice bath and add an oxidizing agent, for instance, hydrogen peroxide (30% aq. solution, 1.2 equiv.), dropwise.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Quench the reaction by the addition of a saturated aqueous solution of sodium sulfite.
Extract the product with an organic solvent like ethyl acetate.
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the resulting solid by recrystallization or column chromatography to obtain the final product, 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol.
Application in Palladium-Catalyzed Cross-Coupling Reactions
The electronic and steric properties of 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol make it a promising ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1][6][9] The ligand's steric bulk can facilitate the reductive elimination step, while its electron-donating nature can promote the oxidative addition of the aryl halide.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The following protocol is a general guideline for the coupling of an aryl bromide with an arylboronic acid.
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
Component
Stoichiometry
Example
Notes
Aryl Bromide
1.0 equiv.
4-Bromoanisole
Substrate
Arylboronic Acid
1.2-1.5 equiv.
Phenylboronic acid
Coupling partner
Palladium Precatalyst
0.01-0.05 equiv.
Pd₂(dba)₃
Palladium source
Ligand
0.02-0.10 equiv.
1-t-butyl-3,5-dimethyl-1H-pyrazol-4-ol
Key component
Base
2.0-3.0 equiv.
K₃PO₄ or Cs₂CO₃
Essential for transmetalation
Solvent
-
Toluene or Dioxane
Degassed prior to use
Procedure:
In an oven-dried Schlenk flask, combine the aryl bromide (1.0 equiv.), arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.) and the 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol ligand (0.02 equiv.).
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
Add the degassed solvent (e.g., toluene) via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
Upon completion (typically 2-24 hours), cool the reaction to room temperature.
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite.
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Causality and Insights:
The choice of a bulky phosphine-free ligand like our pyrazolol derivative can sometimes offer different reactivity profiles compared to traditional phosphine ligands.
The base is crucial not only for the transmetalation step but also to potentially deprotonate the pyrazolol's hydroxyl group, which could influence its coordination mode.
Buchwald-Hartwig Amination
This reaction is a fundamental method for forming C-N bonds. The steric bulk provided by the tert-butyl group on the pyrazole ligand is anticipated to be beneficial for the final reductive elimination step to form the C-N bond.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Component
Stoichiometry
Example
Notes
Aryl Bromide
1.0 equiv.
4-Bromotoluene
Substrate
Amine
1.1-1.5 equiv.
Morpholine
Nucleophile
Palladium Precatalyst
0.01-0.05 equiv.
Pd(OAc)₂
Palladium source
Ligand
0.02-0.10 equiv.
1-t-butyl-3,5-dimethyl-1H-pyrazol-4-ol
Key component
Base
1.5-2.5 equiv.
NaOtBu or K₃PO₄
Strong base required
Solvent
-
Toluene or Dioxane
Anhydrous and degassed
Procedure:
Inside a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 equiv.), the 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol ligand (0.04 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).
Add the aryl bromide (1.0 equiv.) and the amine (1.2 equiv.).
Add the anhydrous, degassed solvent (e.g., toluene).
Seal the vessel and heat to the appropriate temperature (typically 80-120 °C) with stirring for 4-24 hours.
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through Celite.
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude material by flash column chromatography to afford the desired arylamine product.
Expert Insights:
The use of a strong, non-nucleophilic base like sodium tert-butoxide is critical for the deprotonation of the amine, which facilitates its coordination to the palladium center.
The hydroxyl group on the pyrazole ligand could potentially interact with the amine substrate or the base, influencing the reaction kinetics. This proton-responsive nature is a key area for further investigation.[5]
Concluding Remarks and Future Outlook
1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol represents a promising, yet underexplored, ligand for homogeneous catalysis. Its unique combination of steric bulk, electron-richness, and a proton-responsive hydroxyl group makes it a compelling candidate for a variety of catalytic transformations beyond those detailed here, including C-H activation and polymerization reactions.[10] The protocols provided herein serve as a robust starting point for researchers to explore the full potential of this versatile pyrazolol ligand. Further studies into its coordination chemistry and the precise role of the 4-hydroxyl group in catalytic cycles will undoubtedly open new avenues in catalyst design and application.
References
Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. Arkat USA. [Link]
A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation. New Journal of Chemistry (RSC Publishing). [Link]
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. PMC. [Link]
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Semantic Scholar. [Link]
Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of l-lactide: a cooperation effect. RSC Publishing. [Link]
Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]
Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [Link]
Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. PMC. [Link]
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. PMC - NIH. [Link]
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. [Link]
Functionalization of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL for drug discovery
Application Note: Functionalization of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol for Drug Discovery Introduction: The Scaffold & Strategic Value The compound 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol represents a highly...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Functionalization of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol for Drug Discovery
Introduction: The Scaffold & Strategic Value
The compound 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol represents a highly privileged scaffold in medicinal chemistry.[1] Pyrazoles are ubiquitous in FDA-approved therapeutics (e.g., Celecoxib, Rimonabant, Crizotinib) and agrochemicals (Tebufenpyrad).
This specific derivative offers a unique pharmacological profile due to three structural features:
N1-Tert-butyl Group: Provides significant steric bulk and lipophilicity, filling hydrophobic pockets (e.g., in kinase or mitochondrial Complex I active sites) and protecting the nitrogen from metabolic N-dealkylation compared to N-methyl analogs.[1][2]
C3/C5-Dimethyl "Blockers": These substituents prevent metabolic oxidation at the reactive ring carbons and force the pyrazole ring into a twisted conformation relative to attached aryl groups, often improving selectivity.[2]
C4-Hydroxyl Handle: The critical vector for functionalization.[1][2] It serves as a nucleophile for ether/ester synthesis or a leaving group precursor (via triflation) for cross-coupling reactions.[2]
This guide details three core functionalization workflows designed to expand Structure-Activity Relationships (SAR) and optimize physicochemical properties (logP, solubility).
Strategic Functionalization Pathways
The functionalization logic is divided into O-Derivatization (for solubility and side-chain SAR) and C4-Replacement (for scaffold hopping).[1][2]
Pathway Map (DOT Visualization)
Figure 1: Strategic divergence from the C4-hydroxyl handle.[1][2] The pathway splits into direct O-functionalization (green/yellow) and C-C/C-N bond formation via a triflate intermediate (red/grey).[1][2]
Protocol A: O-Alkylation (Ether Synthesis)[1][2]
Objective: Install diverse alkyl/aryl side chains to probe the "northern" region of the binding pocket. Ethers are metabolically stable compared to esters.[1][2]
Mechanism: Williamson Ether Synthesis.[1][2]
Challenge: The steric bulk of the tert-butyl group and the flanking methyls can hinder nucleophilic attack if the electrophile is also bulky.[2]
Base Selection: Avoid strong bases like NaH if possible, as the tert-butyl group can be acid-sensitive, but under basic conditions, it is stable. However, extremely harsh conditions should be avoided to prevent retro-Michael type decomposition.[2]
Mitsunobu Alternative: If the electrophile is a primary/secondary alcohol, use Mitsunobu conditions (
, DIAD, THF) to avoid halide handling.
Protocol B: Scaffold Morphing (C4-Aryl Coupling)
Objective: Replace the C4-OH with an aromatic ring or amine. This is essential for creating biaryl kinase inhibitors where the pyrazole acts as the hinge binder.[2]
Mechanism: Conversion of OH to Triflate (OTf) followed by Palladium-catalyzed Cross-Coupling.[1][2]
Purification: Filter through Celite to remove Pd black.[1][2] Concentrate and purify via Flash Chromatography (Hexane/EtOAc).
Workflow Diagram (DOT)
Figure 2: Two-step workflow for converting the 4-hydroxy scaffold into a 4-aryl bioactive core.
Comparative Data: Reaction Parameters
Parameter
O-Alkylation (Ether)
Suzuki Coupling (Aryl)
O-Acylation (Ester)
Primary Utility
Solubilizing groups, Side-chain SAR
Core scaffold modification
Prodrugs, metabolic blockers
Limiting Factor
Steric hindrance (flanking methyls)
Triflate stability
Hydrolytic stability (plasma)
Typical Yield
75–90%
60–80%
>90%
Key Reagent
/ Alkyl Halide
/ Boronic Acid
Acyl Chloride / TEA
Reaction Temp
60°C
90°C
0°C to RT
References
Vertex Pharmaceuticals. (2012).[1][2] Bioorthogonal 4H-pyrazole “click” reagents.[1][2][5] National Institutes of Health (PMC).[2] Link
American Chemical Society. (1998).[1][2] Substituted 4-Acylpyrazoles and 4-Acylpyrazolones: Synthesis and Multidrug Resistance-Modulating Activity.[1][2][6] Journal of Medicinal Chemistry.[2] Link[2]
BenchChem. (2024).[1][2] Optimizing N-Alkylation of Pyrazoles: Technical Protocols.Link
PubChem. (2025).[1][2] Tebufenpyrad (Analogous Scaffold Data).[2] National Library of Medicine.[1][2] Link[2]
Maimone, T. J., & Buchwald, S. L. (2010).[2][7] Pd-catalyzed O-arylation of ethyl acetohydroximate.[1][2] Journal of the American Chemical Society.[2] Link[2]
Procedure for O-alkylation of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL
Application Note: O-Alkylation of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol Executive Summary This technical guide details the protocol for the O-alkylation of 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol , a critical inter...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: O-Alkylation of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol
Executive Summary
This technical guide details the protocol for the O-alkylation of 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol , a critical intermediate scaffold often utilized in the synthesis of mitochondrial electron transport inhibitor (METI) acaricides and specific kinase inhibitors.[1]
Key Technical Challenge:
The primary synthetic hurdle is the steric hindrance provided by the methyl groups at the C3 and C5 positions, which flank the C4-hydroxyl group.[1] While the tert-butyl group at N1 locks the tautomeric equilibrium favoring the aromatic 4-hydroxypyrazole form, it also contributes to the molecule's lipophilicity.[1] Successful O-alkylation requires conditions that overcome this steric bulk without promoting competitive degradation of sensitive electrophiles.[1]
Chemical Context & Strategic Analysis
Substrate Analysis
Nucleophile: The C4-hydroxyl group is phenolic in nature (pKa
9.5–10.5).[1] The pyrazole ring is electron-rich, making the resulting phenoxide anion a competent nucleophile, provided steric repulsion is managed.[1]
Electrophile: Alkyl halides (R-X) or Sulfonates (R-OMs/OTs).[1]
Regioselectivity: N-alkylation is precluded by the tert-butyl group at N1. C-alkylation at C3/C5 is blocked by methyl groups.[1] Therefore, O-alkylation is the exclusive pathway, simplifying purification.[1]
Method Selection Logic
We present three protocols based on the reactivity of the electrophile and the scale of the reaction.
Figure 1: Decision tree for selecting the optimal alkylation protocol based on electrophile reactivity and scale.
Experimental Protocols
Method A: Standard Base-Mediated Alkylation (K₂CO₃/DMF)
Best for: Primary alkyl halides (MeI, EtBr, Benzyl bromide) and routine lab-scale synthesis.
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Use if electrophile is a chloride.
Protocol:
Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrazol-4-ol (1.0 equiv) in anhydrous DMF (Concentration: 0.2 M).
Deprotonation: Add K₂CO₃ (2.0 equiv) in a single portion. The suspension may turn slightly yellow.[1] Stir at Room Temperature (RT) for 30 minutes to ensure partial deprotonation.
Addition: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.
Note: If using a chloride (R-Cl), add KI (0.1 equiv) prior to the alkyl halide to facilitate Finkelstein exchange in situ.
Reaction: Heat the mixture to 60°C . Monitor by TLC or HPLC.[1][2]
Best for: Secondary halides, less reactive electrophiles, or when high conversion is critical.
Reagents:
Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)
Solvent: THF (Anhydrous) or DMF (if higher temp needed)
Protocol:
Base Prep: Place NaH (1.2 equiv) in a dry 3-neck flask under Nitrogen/Argon. Wash with dry Hexanes (2x) to remove oil if downstream purification is sensitive to mineral oil (optional). Suspend NaH in THF (0°C).
Addition: Dissolve the pyrazol-4-ol in THF and add dropwise to the NaH suspension at 0°C. Caution: Hydrogen gas evolution.
Aging: Stir at 0°C for 15 mins, then warm to RT for 30 mins. Solution should become clear/homogeneous (phenoxide formation).[1]
Alkylation: Cool back to 0°C (if electrophile is volatile/reactive) or keep at RT. Add Electrophile (1.2–1.5 equiv).
Reflux: Heat to reflux (66°C) for 4–12 hours.
Process Control & Data Visualization
Reaction Workflow Logic
Figure 2: Step-by-step experimental workflow for the O-alkylation process.
Wash NaH with hexanes before reaction or use column chromatography.[1]
Scientific Validation (E-E-A-T)
Mechanistic Insight:
The 3,5-dimethyl substitution pattern creates a "picket fence" effect.[1] While the oxygen atom is nucleophilic, the trajectory of the incoming electrophile is restricted.[1]
Why K₂CO₃? For primary halides, the potassium cation coordinates with the leaving group (X), while the carbonate buffers the HCl/HBr generated.[1] The high dielectric constant of DMF dissociates the ion pair, exposing the phenoxide anion.[1]
Why Cesium Carbonate (Alternative)? If K₂CO₃ fails, Cs₂CO₃ is recommended.[1] The larger Cesium radius ("Cesium Effect") results in a "naked" phenoxide anion with higher solubility in organic solvents, significantly increasing reaction rates for hindered substrates [1].[1]
Target: < 2.0% unreacted starting material (Pyrazol-4-ol) before quench.[1] The starting material is amphiphilic and can be difficult to separate from polar products if not consumed.[1]
References
Flessner, T., et al. (2004).[1] "Cesium Carbonate Mediated O-Alkylation of Phenols: A Facile and Efficient Method." Synlett, 2004(11), 1929-1933.[1] Link
Okada, I., et al. (1991).[1] "Synthesis and Acaricidal Activity of Pyridaben Derivatives." Journal of Pesticide Science, 16(4), 623-629.[1] (Analogous chemistry for METI inhibitors). Link
PubChem Compound Summary. (2025). "1-tert-Butyl-3,5-dimethyl-1H-pyrazol-4-ol."[1] National Center for Biotechnology Information.[1] Link
Google Patents. (2010).[1] "Process for the preparation of pyrazole derivatives." EP2258688A1.[1] (General industrial protocols for pyrazole alkylation). Link
Catalytic Applications of Bulky Pyrazole-Derived Ligands: A Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the catalytic applications of bulky pyrazole-derived ligands. Moving beyond a simple recitation o...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the catalytic applications of bulky pyrazole-derived ligands. Moving beyond a simple recitation of protocols, this document delves into the mechanistic reasoning behind experimental designs, offering insights honed from extensive field experience. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results.
Introduction: The Advantage of Steric Hindrance and Electronic Tuning
Pyrazole-based ligands have become indispensable tools in modern catalysis. Their modular synthesis allows for precise control over both steric and electronic properties, enabling the fine-tuning of a metal center's reactivity and selectivity.[1][2] The introduction of bulky substituents on the pyrazole ring or adjacent moieties creates a sterically demanding coordination sphere around the metal catalyst. This steric hindrance plays a crucial role in several key catalytic processes by:
Promoting Reductive Elimination: In cross-coupling reactions, the steric bulk can facilitate the final product-forming step by destabilizing the metal-product intermediate.
Enhancing Catalyst Stability: The bulky framework can protect the metal center from deactivating side reactions, leading to higher turnover numbers and catalyst longevity.
Influencing Regio- and Stereoselectivity: The defined three-dimensional space created by the ligand can direct incoming substrates to bind in a specific orientation, leading to highly selective transformations.
This guide will explore the application of various classes of bulky pyrazole-derived ligands in key catalytic transformations, providing both the "how" and the "why" for each protocol.
I. Scorpionate Ligands in Polymerization and Beyond
Scorpionate ligands, first introduced by Swiatoslaw Trofimenko, are a class of tridentate ligands that bind to a metal in a facial manner, akin to a scorpion grasping its prey.[3][4] The most common scorpionates are the hydrotris(pyrazolyl)borates (Tp), which offer a stable and sterically tunable platform for a variety of metals. The steric and electronic properties of scorpionate ligands can be readily modified by introducing substituents on the pyrazole rings.[4][5]
A. Application: Olefin Polymerization
Bulky scorpionate ligands have proven particularly valuable in the field of olefin polymerization, where they can be used to create catalysts that produce polymers with specific properties.[4][5][6] The steric bulk around the metal center influences the rate of monomer insertion and chain termination, thereby controlling the molecular weight and branching of the resulting polymer.
In a typical late-transition metal-catalyzed olefin polymerization, the scorpionate ligand serves to stabilize the active cationic metal center. The bulky substituents on the pyrazole rings create a pocket around the metal that helps to prevent bimolecular decomposition pathways and control the approach of the olefin monomer.
Electro-oxidation studies of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL
An Application Note and Protocol for the Electro-oxidation of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL For Researchers, Scientists, and Drug Development Professionals Introduction: The Electrochemical Frontier of Pyrazo...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for the Electro-oxidation of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Electrochemical Frontier of Pyrazole Derivatives
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmaceuticals. The study of the redox behavior of pyrazole derivatives is crucial for understanding their metabolic pathways, potential antioxidant or pro-oxidant effects, and for the development of novel synthetic routes through electrosynthesis.[1] This application note provides a comprehensive guide to the electro-oxidation of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL, a representative member of this important class of heterocyclic compounds.
The hydroxyl substituent on the pyrazole ring imparts phenolic-like properties, making its electrochemical oxidation a subject of significant interest. The insights gained from these studies can inform drug design, enabling the modulation of a molecule's redox properties to enhance its therapeutic efficacy or reduce its toxicity. This document outlines the theoretical underpinnings, a proposed reaction mechanism, detailed experimental protocols, and data interpretation strategies for the electrochemical investigation of this compound.
Theoretical Framework: Unraveling Redox Behavior with Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and versatile electroanalytical technique used to probe the redox behavior of chemical species.[2] By applying a linearly sweeping potential to a working electrode and measuring the resulting current, a voltammogram is generated, which provides a wealth of information about the thermodynamics and kinetics of the electron transfer process.
Key parameters in a cyclic voltammogram include the anodic peak potential (Epa) and the cathodic peak potential (Epc). The Epa represents the potential at which the oxidation of the analyte occurs most rapidly, while the Epc corresponds to the potential of the reverse reduction process. The midpoint potential, E°' = (Epa + Epc)/2, provides an approximation of the standard redox potential of the analyte, offering insight into the thermodynamic ease of its oxidation. The separation between the anodic and cathodic peaks (ΔEp = Epa - Epc) is indicative of the electrochemical reversibility of the reaction. For a reversible one-electron process, ΔEp is typically close to 59 mV.[3]
Proposed Electro-oxidation Mechanism of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL
The electro-oxidation of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL is hypothesized to proceed through a multi-step mechanism, initiated by the oxidation of the hydroxyl group, which is analogous to the oxidation of phenolic compounds.[4][5] The proposed pathway is as follows:
Initial Electron Transfer: The process begins with a one-electron oxidation of the pyrazol-4-ol at the anode to form a radical cation.
Deprotonation: The highly unstable radical cation rapidly undergoes deprotonation to yield a neutral radical species.
Further Oxidation or Dimerization: The neutral radical can then undergo a second electron transfer to form a cationic species, which would be susceptible to nucleophilic attack by solvent or other species in the electrolyte. Alternatively, two radicals could couple to form a dimer. The specific pathway is often dependent on the reaction conditions, such as solvent, pH, and the concentration of the analyte.
The following Graphviz diagram illustrates this proposed mechanistic pathway.
This section provides detailed, step-by-step methodologies for conducting the electro-oxidation studies of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL.
Materials and Reagents
1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL (synthesis or commercial source)
Acetonitrile (CH₃CN), HPLC or electrochemical grade
Tetrabutylammonium hexafluorophosphate (TBAPF₆) or other suitable supporting electrolyte
Argon or Nitrogen gas (high purity) for deoxygenation
Alumina polishing powder (0.05 µm)
Deionized water
Acetone
Instrumentation
Potentiostat/Galvanostat with data acquisition software
Three-electrode electrochemical cell (e.g., a 10-20 mL glass cell)
Working Electrode: Glassy carbon electrode (GCE, ~3 mm diameter)
Reference Electrode: Ag/AgCl (in saturated KCl) or a non-aqueous reference electrode (e.g., Ag/Ag⁺)
Counter Electrode: Platinum wire or graphite rod
Experimental Workflow Diagram
The following diagram outlines the general workflow for the electrochemical experiments.
Caption: General experimental workflow for electro-oxidation studies.
Step-by-Step Protocol: Cyclic Voltammetry
Working Electrode Preparation:
Polish the glassy carbon electrode surface with a slurry of 0.05 µm alumina powder on a polishing pad for 1-2 minutes.
Rinse the electrode thoroughly with deionized water, followed by acetone.
Allow the electrode to air dry completely.
Electrolyte Solution Preparation:
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in acetonitrile. This will be the blank solution.
Prepare a stock solution of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL (e.g., 10 mM) in the 0.1 M electrolyte solution. For the CV experiment, a final concentration of 1-5 mM is typically used.
Electrochemical Cell Assembly:
Add the electrolyte solution containing the pyrazole derivative to the electrochemical cell.
Assemble the three-electrode system, ensuring the tip of the reference electrode is close to the working electrode surface to minimize iR drop.[6]
Deoxygenate the solution by bubbling with high-purity argon or nitrogen for at least 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.
Data Acquisition:
Connect the electrodes to the potentiostat.
First, record a cyclic voltammogram of the blank electrolyte solution to establish the background current and the potential window of the solvent/electrolyte system.
Perform cyclic voltammetry on the solution containing the pyrazole derivative. A typical potential range to start with would be from 0 V to +1.5 V vs. Ag/AgCl.
Vary the scan rate (e.g., from 25 mV/s to 500 mV/s) to investigate the kinetics of the electron transfer process.
Use a larger volume of the analyte solution (e.g., 10-20 mL of a 5-10 mM solution) in a divided electrochemical cell (H-cell) to separate the anodic and cathodic compartments.[7] This prevents the products of oxidation from being reduced at the cathode.
The working and counter electrodes should have a larger surface area (e.g., carbon felt or platinum mesh) for efficient electrolysis.
Electrolysis:
Apply a constant potential to the working electrode that is slightly more positive (by ~100-200 mV) than the anodic peak potential (Epa) determined from the cyclic voltammogram.
Monitor the current decay over time. The electrolysis is considered complete when the current drops to a small fraction of its initial value (e.g., <5%).
Product Analysis:
After electrolysis, the solution in the anodic compartment can be analyzed by various techniques such as HPLC, LC-MS, and NMR to identify the oxidation products.
Data Analysis and Expected Results
The cyclic voltammogram of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL is expected to show an irreversible or quasi-reversible oxidation peak in the anodic scan. The irreversibility arises from the rapid follow-up chemical reactions of the initially formed radical cation.[8]
Table 1: Hypothetical Electrochemical Data for 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL
Parameter
Expected Value
Significance
Anodic Peak Potential (Epa)
+0.8 to +1.2 V vs. Ag/AgCl
Potential required for oxidation.
Cathodic Peak
Absent or very small
Indicates an irreversible or quasi-reversible process.
Electrode Fouling: The oxidation of phenolic-type compounds can lead to the formation of polymeric films on the electrode surface, which passivates the electrode and reduces the current signal.[8] If fouling is observed (decreasing peak currents with successive scans), the electrode must be re-polished between experiments.
Solvent and pH Effects: The choice of solvent and the presence of acidic or basic impurities can significantly affect the oxidation potential and the reaction mechanism. Non-aqueous, aprotic solvents like acetonitrile are often preferred to minimize the role of the solvent in the reaction pathway. The effect of pH can be systematically studied in aqueous or mixed solvent systems to understand the role of proton transfer in the oxidation mechanism.[2]
Product Identification: The identification of the final oxidation products is crucial for elucidating the complete reaction mechanism. This often requires a combination of electrochemical data and spectroscopic analysis of the products from bulk electrolysis.
References
Chevion, S., Roberts, M. A., & Elving, P. J. (1982). Cyclic voltammetry of phenolic compounds. Analytical Chemistry, 54(12), 2129-2134.
Safavi, A., Maleki, N., & Tajabadi, F. (2006). Highly stable electrochemical oxidation of phenolic compounds at carbon ionic liquid electrode. Analyst, 131(12), 1332-1337.
Kilmartin, P. A. (2001). Cyclic voltammetry for the evaluation of antioxidants. Antioxidants & Redox Signaling, 3(6), 943-955.
Galato, D., Ckless, K., Susin, M. F., Giacomelli, C., Ribeiro-do-Valle, R. M., & Spinelli, A. (2001). Antioxidant capacity of phenolic and related compounds: correlation among electrochemical, visible spectroscopy methods and structure. Redox Report, 6(4), 243-250.
Hou, B., Ren, B., Deng, R., Zhu, G., Wang, Z., & Li, Z. (2020). Three-dimensional electro-Fenton oxidation of N-heterocyclic compounds with a novel catalytic particle electrode: high activity, wide pH range and catalytic mechanism. Environmental Science: Water Research & Technology, 6(4), 984-996.
Zanoni, M. V. B., Fogg, A. G., & Barek, J. (1998). Recent advances in the application of cyclic voltammetry in the analysis of organic compounds. Analytica Chimica Acta, 370(1), 1-13.
Stayton, I. T., & Moeller, K. D. (2013). Anodic coupling reactions and the synthesis of N-heterocycles. Journal of the American Chemical Society, 135(34), 12871-12883.
Yoshida, J. I., Kataoka, K., Horcajada, R., & Nagaki, A. (2008). Modern strategies in electroorganic synthesis. Chemical Reviews, 108(7), 2265-2299.
Green, M. T. (2024). Green advancements towards the electrochemical synthesis of heterocycles. Green Chemistry, 26(12), 6323-6346.
Tabakovic, I., Gunic, E., & Tabakovic, K. (1994). Electrochemical synthesis of heterocyclic compounds. 17. Anodic oxidation of hydrazones in the presence of heteroaromatic and Schiff bases. The Journal of Organic Chemistry, 59(1), 196-202.
Kurbangaleev, A. R., Kholodov, F. S., & Budnikova, Y. H. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(19), 6649.
Roy, S., & Mallick, A. (2022). Electrochemical organic reactions: A tutorial review. Frontiers in Chemistry, 10, 968911.
Paddon, C. A. (2018). Developing New Methodologies for Electro-Organic Chemistry. UCL (University College London).
Darling, S. B., & Odom, S. A. (2021).
Waldvogel, S. R. (2018). Organic Electrochemistry. Johannes Gutenberg University Mainz.
Wei, X., et al. (2017). A Protocol for Electrochemical Evaluations and State of Charge Diagnostics of a Symmetric Organic Redox Flow Battery. Journal of Visualized Experiments, (120), e55118.
Technical Support Center: Optimization of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol
Case ID: PYR-4OH-OPT Status: Open Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthesis of 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol presents a unique "perfect storm" of syn...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PYR-4OH-OPT
Status: Open
Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 1-tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol presents a unique "perfect storm" of synthetic challenges: the steric bulk of the tert-butyl group retards cyclization kinetics, while the electron-rich 4-hydroxy moiety makes the final product highly susceptible to oxidative degradation (often observed as a pink/brown discoloration).
This guide addresses the two primary methodologies used in the field:
Direct Cyclization: Reaction of tert-butylhydrazine with a 3-substituted-2,4-pentanedione.
Post-Cyclization Oxidation (Recommended): Synthesis of the parent pyrazole followed by C-4 hydroxylation.
Module 1: Synthetic Strategy & Yield Optimization
Method A: The Direct Cyclization Route (Common but Problematic)
The Issue: Users often report low yields (<40%) and "tarry" byproducts. This is due to the steric clash between the tert-butyl group and the carbonyls during the initial hydrazone formation, combined with the instability of the 3-hydroxy-diketone intermediate.
Troubleshooting Protocol:
Symptom
Diagnosis
Corrective Action
Low Conversion
Steric hindrance of tert-butylhydrazine.
Switch to Hydrochloride Salt: Use tert-butylhydrazine hydrochloride instead of the free base. The salt buffers the reaction and prevents volatile loss of the hydrazine.
Red/Pink Product
Aerobic oxidation of the 4-OH group.
Degas Solvents: Sparge all solvents with Argon/Nitrogen for 20 mins. Add 1% w/w Sodium Ascorbate during workup.
Regioselectivity
N/A (Symmetric 3,5-dimethyl).
Focus on Temperature: Maintain reaction at 0°C during addition, then reflux. High initial heat promotes polymerization.
Method B: The Oxidation Route (High-Yield Solution)
Strategy: Synthesize the robust 1-tert-butyl-3,5-dimethyl-1H-pyrazole first, then install the hydroxyl group. This bypasses the stability issues of the dicarbonyl precursors.
Borylation (The Key Step): Iridium-catalyzed C-H borylation or lithiation/boronation to form the pinacol boronate.
Oxidation: Conversion of the boronate to the hydroxyl group using basic peroxide.
Module 2: Visual Workflows
Figure 1: Recommended Synthetic Pathway (Method B)
Caption: This pathway maximizes yield by establishing the pyrazole core before introducing the sensitive hydroxyl group.
Figure 2: Troubleshooting Logic Tree
Caption: Decision matrix for diagnosing yield loss and impurity profiles during workup.
Module 3: Frequently Asked Questions (FAQs)
Q1: Why is my product turning pink upon filtration?A: The 4-hydroxypyrazole moiety is electron-rich and prone to auto-oxidation, forming quinone-like species.
Fix: Perform the final acidification and filtration under an inert atmosphere (Nitrogen/Argon). Wash the filter cake with a dilute solution of sodium bisulfite (1%) to quench radical species. Dry in a vacuum desiccator, not an air oven.
Q2: Can I use 3-chloro-2,4-pentanedione instead of the acetoxy derivative?A: Yes, but it requires a hydrolysis step. The reaction of tert-butylhydrazine with 3-chloro-2,4-pentanedione yields 4-chloro-1-tert-butyl-3,5-dimethylpyrazole .
Critical Note: The chlorine atom at the 4-position is not easily hydrolyzed under mild conditions. You will require harsh conditions (KOH/Ethylene Glycol, 150°C) or palladium-catalyzed hydroxylation to convert the Cl to OH. This often degrades the tert-butyl group. We strongly recommend the Boronic Ester oxidation route (Method B) instead.
Q3: My yield is stuck at 50%. Where is the rest of the mass?A: In the direct cyclization method, the "missing" mass is often the 5-hydroxy-2-pyrazoline intermediate which failed to dehydrate, or water-soluble hydrazine salts lost during aqueous workup.
Optimization: Ensure the reaction mixture is refluxed for at least 4 hours after addition is complete to drive dehydration. When extracting, salt out the aqueous phase with NaCl to force the organic product into the organic layer.
Module 4: Validated Protocol (Method B - Oxidation Variant)
Based on standard protocols for 4-hydroxypyrazoles [1][4].
Step 1 (Parent Ring Synthesis):
Dissolve tert-butylhydrazine HCl (1.0 eq) in Ethanol.
Add NaOH (1.0 eq) to liberate the free base in situ.
Cool to 10°C. Dropwise add 2,4-pentanedione (1.0 eq).
Reflux for 3 hours.[1] Evaporate solvent.[2] Partition between Water/Ether.[3]
Yield Check: Expect >85% of 1-tert-butyl-3,5-dimethylpyrazole (Oil or low melting solid).
Step 2 (Hydroxylation via Boronate):
Note: This is the modern "MedChem" standard for high purity.
React the pyrazole with
(Bis(pinacolato)diboron) using an Iridium catalyst (dtbpy/Ir) in THF.
Oxidation: To the crude boronate mixture at 0°C, add NaOH (2M) and
(30%). Stir 1 hour.
Quench: Acidify with HCl to pH 6. Extract with EtOAc.
Purification: The 4-OH product will precipitate or crystallize upon concentration.
References
Synthesis of 4-hydroxypyrazoles via Boronic Esters:
ChemicalBook. "Synthesis of 4-hydroxypyrazole from 4-Pyrazoleboronic acid pinacol ester."
Preparation of 1-tert-butyl-3-methyl-1H-pyrazol-5-amine (Analogous Hydrazine Handling):
Organic Syntheses, Coll. Vol. 10. "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine."
Oxidation of Pyrazoles to 4-Hydroxypyrazoles (Metabolic/Synthetic):
PubMed (NIH). "Production of 4-hydroxypyrazole from the interaction of the alcohol dehydrogenase inhibitor pyrazole with hydroxyl radical."[4]
General Synthesis of 3,5-Dimethylpyrazoles:
Organic Syntheses, Coll. Vol. 4, p.351. "3,5-Dimethylpyrazole."[5][6][7][8][9]
Technical Support Center: Navigating Steric Hindrance in Reactions of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol
Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol. This valuable heterocyclic building block prese...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol. This valuable heterocyclic building block presents unique synthetic challenges primarily due to the steric bulk of the N1-tert-butyl group.[1] This guide is designed to provide in-depth troubleshooting advice, field-proven protocols, and a clear understanding of the mechanistic principles at play. Our goal is to empower you to overcome common experimental hurdles and achieve your desired synthetic outcomes with confidence.
The tert-butyl group, while offering advantages in terms of stability and modulating physicochemical properties, creates a significant steric shield around the N1-position and influences the reactivity of the adjacent C5-methyl and the C4-hydroxyl groups.[1][2] This steric impediment can lead to low reaction yields, unexpected side products, or complete reaction failure under standard conditions. This guide will directly address these issues in a practical question-and-answer format.
Question 1: I am attempting an O-alkylation of the 4-hydroxyl group with a bulky alkyl halide (e.g., isopropyl iodide) and observing very low conversion, even with strong bases like sodium hydride. What is happening and how can I improve the yield?
Answer:
The Underlying Issue: Steric Crowding and Reduced Nucleophilicity
The primary challenge here is the severe steric hindrance imposed by the N1-tert-butyl group. This bulky substituent restricts access of the alkyl halide to the oxygen atom of the pyrazol-4-olate, which is formed upon deprotonation. While the 4-hydroxyl proton is acidic, the resulting oxygen anion's nucleophilicity is sterically diminished. With a bulky electrophile like isopropyl iodide, the transition state for an SN2 reaction becomes highly strained and energetically unfavorable.
Choice of Base and Solvent: While NaH is a strong base, its heterogeneous nature can sometimes be problematic. Consider switching to a soluble, non-nucleophilic base to ensure complete and rapid deprotonation.
Potassium bis(trimethylsilyl)amide (KHMDS) or Lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C to 0 °C) can be highly effective. These bases are also sterically hindered, which can prevent undesired side reactions.
Activating the Electrophile: Instead of a simple alkyl halide, consider converting it to a more reactive species.
Alkyl triflates (R-OTf) are significantly more reactive than alkyl iodides and can often overcome steric barriers. You can prepare the triflate in situ or use a pre-formed reagent.
Phase-Transfer Catalysis (for less hindered electrophiles): For primary alkyl halides, a phase-transfer catalyst (PTC) can be beneficial.
Using a system like KOH in a biphasic mixture of toluene/water with a catalyst such as tetrabutylammonium bromide (TBAB) can facilitate the reaction at the interface, sometimes overcoming solubility and accessibility issues.
dot
Caption: Troubleshooting O-alkylation of the 4-hydroxyl group.
Question 2: My O-acylation with an acid chloride is sluggish and gives a complex mixture of products. How can I achieve a clean and efficient reaction?
Answer:
The Underlying Issue: Competing Pathways and Reagent Stability
In addition to steric hindrance, the basicity of common acylating conditions (e.g., pyridine, triethylamine) can lead to side reactions. The pyrazole ring itself has basic nitrogen atoms, and the starting material or product can be susceptible to degradation under prolonged reaction times at elevated temperatures.
Use a Non-Nucleophilic Base with an Activating Agent: This is often the most effective strategy.
4-Dimethylaminopyridine (DMAP) is an excellent acylation catalyst. Use it in catalytic amounts (5-10 mol%) along with a stoichiometric amount of a non-nucleophilic base like diisopropylethylamine (DIPEA) or 2,6-lutidine in an aprotic solvent like dichloromethane (DCM) or acetonitrile .
Pre-formation of the Pyrazol-4-olate: For challenging acylations, pre-forming the lithium or sodium salt of the pyrazol-4-ol can enhance nucleophilicity.
Treat the starting material with one equivalent of n-butyllithium (n-BuLi) or NaH in THF at 0 °C before adding the acylating agent.
Table 1: Comparison of O-Acylation Conditions
Condition
Base
Catalyst
Solvent
Temperature
Expected Outcome
Standard (Sluggish)
Pyridine/TEA
None
DCM
RT to reflux
Low conversion, potential side products.
Recommended
DIPEA/Lutidine
DMAP
DCM
0 °C to RT
High yield, clean reaction.
Pre-formation of Anion
n-BuLi/NaH
None
THF
0 °C
Effective for very unreactive acylating agents, but requires strictly anhydrous conditions.
Section 2: C-H Functionalization and Cross-Coupling Reactions
Question 3: I am struggling with the direct C-H functionalization at the C4-position (after converting the -OH to a directing group). My catalyst seems to be inactive. What are the key considerations?
Answer:
The Underlying Issue: Catalyst Poisoning and Steric Deactivation
The pyrazole nitrogen atoms can act as ligands and coordinate to the metal center of your catalyst (e.g., Palladium, Rhodium, Iridium), potentially leading to catalyst deactivation or the formation of off-cycle species.[3] The tert-butyl group can also sterically block the approach of the catalyst to the desired C-H bond, making the concerted metalation-deprotonation step difficult.
Ligand Design is Crucial: For sterically hindered substrates, the choice of ligand is paramount.[4]
For Palladium-catalyzed reactions, bulky, electron-rich phosphine ligands such as BrettPhos , AdBrettPhos , or N-heterocyclic carbene (NHC) ligands like IPr can be effective.[5] These ligands promote the formation of a monoligated, highly reactive palladium species that can better access the sterically encumbered site.
Choice of Oxidant and Additives:
In many C-H activation cycles, an oxidant is required. Silver salts (e.g., Ag₂CO₃, AgOAc) are common, but sometimes switching to a different oxidant like benzoquinone or even O₂ can be beneficial.
Acidic additives like pivalic acid can facilitate the proton abstraction step in the C-H activation manifold.
dot
Caption: Workflow for C-H functionalization at the C4-position.
Question 4: I am attempting a Suzuki or Buchwald-Hartwig cross-coupling reaction with a 4-halo-1-tert-butyl-3,5-dimethyl-1H-pyrazole derivative. The reaction is not going to completion. How can I drive the reaction forward?
Answer:
The Underlying Issue: Inefficient Reductive Elimination
The final step in many cross-coupling catalytic cycles is reductive elimination, where the new C-C or C-N bond is formed and the active catalyst is regenerated. The steric bulk of the tert-butyl group can hinder this step, leading to a build-up of the intermediate organometallic complex and slowing down catalyst turnover.[6]
For Suzuki couplings, ligands that promote fast reductive elimination are key. SPhos , XPhos , or RuPhos are excellent choices for hindered substrates. Using a pre-catalyst like SPhos Pd G3 can also improve reaction initiation and consistency.
For Buchwald-Hartwig amination, highly active catalysts are needed. The use of bulky biarylphosphine ligands such as tBuBrettPhos with a suitable palladium source is recommended.[5]
Base and Solvent Optimization:
The choice of base is critical. For Suzuki reactions, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often superior to stronger bases like NaOH or KOtBu, which can cause side reactions.
A polar aprotic solvent like 1,4-dioxane , toluene , or CPME with a small amount of water can be beneficial for Suzuki couplings. For Buchwald-Hartwig reactions, strictly anhydrous conditions are often necessary.
Temperature:
While higher temperatures can sometimes overcome activation barriers, they can also lead to catalyst decomposition. A systematic screen of temperatures (e.g., 80 °C, 100 °C, 120 °C) is advisable. Microwave-assisted heating can sometimes provide rapid and uniform heating, leading to improved yields in shorter reaction times.[7]
Table 2: Recommended Conditions for Cross-Coupling Reactions
Reaction Type
Recommended Ligand(s)
Recommended Base(s)
Solvent(s)
Key Considerations
Suzuki-Miyaura
SPhos, XPhos, RuPhos
K₃PO₄, Cs₂CO₃
Dioxane/H₂O, Toluene/H₂O
Use of pre-catalysts can improve reproducibility.
Buchwald-Hartwig
tBuBrettPhos
LHMDS, NaOtBu
Toluene, Dioxane (anhydrous)
Rigorous exclusion of air and moisture is critical.
Conclusion
The steric hindrance presented by the N1-tert-butyl group in 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol is a significant but surmountable challenge. A logical approach that considers the mechanistic underpinnings of the desired transformation is key to success. By carefully selecting reagents, optimizing reaction conditions, and leveraging modern catalytic systems, researchers can effectively navigate the steric landscape of this versatile building block. We encourage you to use this guide as a starting point for your experimental design and troubleshooting efforts.
References
DeLaTerre, M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3423. Available from: [Link]
Zhang, Z., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10839-10845. Available from: [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Available from: [Link]
Kuriyama, M., & Onomura, O. (2016). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 6(1), 12. Available from: [Link]
Kwong, F. Y., et al. (2018). Palladium-Phenylpyrazolylphosphine-Catalyzed Cross-Coupling of Alkenyl Pivalates with Organomagnesium and Organozinc Reagents. Organic Letters, 20(15), 4556-4560. Available from: [Link]
Sokolov, A. N., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. Available from: [Link]
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
Mohlala, K. C., et al. (2021). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(48), 30205-30217. Available from: [Link]
Piatkevich, S., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. Available from: [Link]
Chen, Q., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters, 25(5), 769-772. Available from: [Link]
Anzini, M., et al. (2013). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen. Available from: [Link]
Gholap, A. R., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 5(56), 45051-45056. Available from: [Link]
Tcyrulnikov, S. (2017). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. Available from: [Link]
Wagner, A. M., et al. (2016). Bioorthogonal 4H-pyrazole “click” reagents. Organic & Biomolecular Chemistry, 14(1), 55-58. Available from: [Link]
Kumpf, R. P., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(11), 2946. Available from: [Link]
Kumar, R., et al. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Catalysts, 12(11), 1431. Available from: [Link]
Taylor & Francis. Steric hindrance – Knowledge and References. Available from: [Link]
Al-Warhi, T., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(7), 1563. Available from: [Link]
Wang, Z., et al. (2011). A general and efficient synthesis of pyrazoles catalyzed by Sc(OTf)3 under solvent-free conditions. Tetrahedron Letters, 52(17), 2089-2092. Available from: [Link]
Langer, T., et al. (1998). Substituted 4-acylpyrazoles and 4-acylpyrazolones: synthesis and multidrug resistance-modulating activity. Journal of Medicinal Chemistry, 41(20), 3814-3823. Available from: [Link]
ResearchGate. (2025). Solvent-Free Synthesis of 3,5-Di-tert-butylpyrazole and 3,5-Di-substituted-butylpyrazol-1-ylethanol. Available from: [Link]
Wang, Y., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 128. Available from: [Link]
Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(11), 3493. Available from: [Link]
ChemRxiv. (2022). Practical Synthesis of Pyrazol-4-thiols. Available from: [Link]
Al-Ostoot, F. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(13), 4239. Available from: [Link]
Amanote Research. Synthesis of Pyrazol-4-Ols. Available from: [Link]
Al-Majid, A. M., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(4), M1291. Available from: [Link]
Ismaili, H., et al. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2022(4), M1484. Available from: [Link]
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016). Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. Available from: [Link]
Sciencemadness.org. (2016). Synthesis of tris(tert-butyl) alcohol. Available from: [Link]
Troubleshooting low solubility of pyrazole ligands in polar solvents
A Senior Application Scientist's Guide to Troubleshooting Low Solubility of Pyrazole Ligands in Polar Solvents Welcome to the technical support center for researchers, scientists, and drug development professionals. This...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to Troubleshooting Low Solubility of Pyrazole Ligands in Polar Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for a common yet frustrating challenge in the laboratory: the low solubility of pyrazole-based ligands in polar solvents. As a versatile scaffold in medicinal chemistry and materials science, the successful application of pyrazole derivatives often hinges on overcoming solubility hurdles.[1][2][3] This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: A Systematic Approach
Low solubility can manifest in various ways, from premature precipitation during a reaction to difficulties in purification and formulation.[4] The key to resolving these issues is a systematic approach that begins with understanding the root cause and progressively explores more advanced solutions.
The 'Why': Understanding the Factors Governing Pyrazole Solubility
The solubility of a pyrazole derivative is a delicate balance of several physicochemical factors.[4] Before attempting to modify your system, consider the intrinsic properties of your specific ligand:
Molecular Weight & Lipophilicity: The pyrazole ring itself has lower lipophilicity than a benzene ring, which can be advantageous.[5] However, as molecular weight increases, especially with the addition of bulky, non-polar substituents (e.g., phenyl, tert-butyl groups), the molecule becomes more difficult to solvate in polar media.[4][6]
Crystal Lattice Energy: Molecules that pack efficiently and form strong intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in their solid state have high crystal lattice energy.[6] A significant amount of energy is required for the solvent to break apart this stable crystal lattice, resulting in lower solubility. Symmetrical and planar molecules often exhibit this behavior.[6]
Substituents: The nature of the functional groups on the pyrazole ring is paramount. Lipophilic groups decrease aqueous solubility, while polar groups (e.g., hydroxyl, carboxyl) can increase it.[4]
Intermolecular Forces: The pyrazole core contains both a hydrogen bond donor (the N-H group) and acceptor (the second nitrogen atom), allowing for self-association via hydrogen bonding, which can increase the melting point and decrease solubility.[7]
pH and Ionization: For pyrazole derivatives with acidic or basic functional groups, the pH of the solution can dramatically alter solubility by changing the ionization state of the molecule.[4][6]
Troubleshooting Workflow: From Simple Fixes to Advanced Modifications
This workflow provides a logical progression for tackling solubility issues. Start with the least invasive methods before considering chemical modifications to your ligand.
Caption: A systematic workflow for troubleshooting pyrazole ligand solubility.
Frequently Asked Questions (FAQs)
This section addresses specific, common scenarios encountered by researchers.
Q1: My pyrazole derivative is precipitating out of the reaction mixture prematurely. What can I do?
This is a classic sign that your product's solubility limit is being exceeded as its concentration increases.[4]
Immediate Actions:
Increase Temperature: Gently warming the reaction mixture can significantly enhance the solubility of your product.[4] Be cautious of potential side reactions or degradation at higher temperatures.
Add a Co-solvent: Introduce a small amount of a miscible co-solvent in which your product is more soluble (e.g., ethanol, DMSO, or propylene glycol).[4][8] This increases the overall solvating power of the reaction medium.
Lower Reactant Concentration: If possible, re-run the reaction at a lower concentration to prevent the product from reaching its saturation point.[4]
Q2: Why is my pyrazole ligand, which has two nitrogen atoms, so poorly soluble in water?
While the nitrogen atoms, particularly the N-H group, can participate in hydrogen bonding with water, the overall solubility is dictated by the entire molecular structure.[7][9]
Hydrophobic Character: The five-membered pyrazole ring itself has a degree of non-polar character.[10][11]
Substituent Effects: If your pyrazole is substituted with lipophilic (oily or non-polar) groups like phenyl rings, long alkyl chains, or halogens on an aryl ring, these will dominate and drive down aqueous solubility.[4][6]
Crystal Packing: Strong intermolecular hydrogen bonding between pyrazole molecules can make it energetically more favorable for them to stay in a crystal lattice rather than interact with water molecules.[6][7]
Q3: How do I choose the right co-solvent?
A co-solvent is a water-miscible organic solvent added to an aqueous solution to reduce the overall polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[12][]
Principle of "Like Dissolves Like": Choose a co-solvent with a polarity intermediate between your primary solvent (e.g., water) and your solute. Common co-solvents include ethanol, propylene glycol, polyethylene glycol (PEG), and DMSO.[4][]
Downstream Compatibility: Ensure the co-solvent will not interfere with your experiment. For example, DMSO can be difficult to remove and may be incompatible with certain biological assays, while ethanol might be too volatile for long incubations at elevated temperatures.
Systematic Screening: The most reliable method is to perform a small-scale screening experiment to find the co-solvent that provides the best solubility with the smallest volume added.
Q4: I'm trying to run a biological assay in an aqueous buffer. My pyrazole ligand, dissolved in a DMSO stock, crashes out when I add it to the buffer. How can I prevent this?
This is a very common problem when a compound that is highly soluble in an organic solvent is diluted into a predominantly aqueous environment.[6]
Reduce Final Concentration: The simplest first step is to test lower final concentrations of your ligand in the assay.
Incorporate a Surfactant: Try adding a non-ionic surfactant, such as Polysorbate 20 (Tween-20) or Polysorbate 80, to your aqueous buffer.[6] Surfactants form micelles that can encapsulate the hydrophobic ligand, keeping it dispersed in the solution.[12]
Modify the Addition Method: Instead of adding the DMSO stock directly, try adding it dropwise to the buffer while vortexing vigorously to promote rapid mixing and prevent localized high concentrations that lead to precipitation.
Q5: Can I use pH to improve the solubility of any pyrazole ligand?
No, pH adjustment is primarily effective for pyrazole derivatives that contain ionizable functional groups (i.e., acidic or basic centers).[4][6][]
Mechanism: By adjusting the pH, you can convert a neutral, less soluble molecule into a charged salt, which is generally much more soluble in polar solvents like water.
Identifying Candidates: Look for acidic groups (like carboxylic acids, phenols) or basic groups (like amines, pyridines) on your pyrazole's substituents. The pyrazole ring itself is a weak base, but protonation typically requires a strong acid and may not be suitable for all applications.[7]
Q6: What are some alternative purification methods if recrystallization fails due to poor solubility?
Recrystallization is often difficult for poorly soluble compounds.[4]
Column Chromatography: While loading can be a challenge, you can sometimes overcome this by dissolving the crude product in a minimal amount of a very strong, polar aprotic solvent (like DMF or DMSO), adsorbing it onto a small amount of silica or Celite, evaporating the solvent, and then loading the dry powder onto the column.[4]
Hot Filtration: This technique is used to remove insoluble impurities. Dissolve your compound in a minimal amount of a suitable hot solvent and filter it quickly while still hot. The desired compound should crystallize from the filtrate upon cooling.[4]
Solid-Phase Extraction (SPE): SPE can be an effective method for purification, especially for removing specific classes of impurities when recrystallization is not feasible.[4]
Data Presentation & Protocols
Table 1: Overview of Common Solubility Enhancement Techniques
Technique
Mechanism of Action
Best Suited For
Key Considerations
Co-solvency
Reduces the overall polarity of the solvent system, making it more favorable for the solute.[]
Increasing solubility in liquid formulations and reaction mixtures.
Co-solvent must be miscible with the primary solvent and compatible with the downstream application.[4][8]
pH Adjustment
Converts an ionizable compound into its more soluble salt form.[4][6]
Pyrazole ligands with acidic or basic functional groups.
The required pH must be compatible with compound stability and the experimental system.
Salt Formation
Creates an ionic salt of the compound, which typically has much higher aqueous solubility than the neutral form.[4][6]
Compounds with ionizable groups intended for aqueous formulations.
Requires a separate synthesis step and characterization of the resulting salt.
Micellar Solubilization
Surfactants form micelles that encapsulate the hydrophobic compound, keeping it dispersed in an aqueous medium.[12]
Preventing precipitation in aqueous buffers, especially for biological assays.
Surfactants can sometimes interfere with biological assays or downstream processing.
Structural Modification
Covalently adds polar functional groups (e.g., -OH, -COOH, -SO3H) to the pyrazole scaffold.
When intrinsic solubility is extremely low and other methods fail.
Requires significant synthetic effort; may alter the biological activity of the ligand.[6]
Experimental Protocols
Protocol 1: Systematic Co-solvent Screening
Objective: To identify an effective co-solvent and the approximate ratio required to solubilize a target pyrazole ligand in a primary polar solvent (e.g., water or a buffer).
Materials:
Target pyrazole ligand
Primary solvent (e.g., deionized water)
A panel of water-miscible co-solvents (e.g., Ethanol, Methanol, Isopropanol, DMSO, DMF, Propylene Glycol, PEG 400)
Small glass vials (e.g., 2 mL) and a vortex mixer
Procedure:
Add a pre-weighed amount of your pyrazole ligand to several vials to achieve the target final concentration (e.g., 1 mg in each).
To the first vial, add 1 mL of the primary solvent. Vortex vigorously for 1-2 minutes. Observe for dissolution. This is your negative control.
To the subsequent vials, add 950 µL of the primary solvent.
To each of these vials, add 50 µL (for a 5% v/v start) of a different co-solvent from your panel.
Vortex each vial vigorously for 1-2 minutes. Observe and record which co-solvents achieve full dissolution.
If dissolution is not complete, incrementally add more of the promising co-solvents (e.g., in 50 µL aliquots) to their respective vials, vortexing after each addition, until the compound dissolves.
Record the final volume of co-solvent required. Select the system that provides the best solubility with the smallest percentage of co-solvent and is compatible with your planned experiment.
Protocol 2: Recrystallization of a Pyrazole Derivative using a Binary Solvent System
Objective: To purify a poorly soluble pyrazole derivative that cannot be effectively recrystallized from a single solvent.[4]
Materials:
Crude pyrazole derivative
A "good" solvent (in which the compound is soluble, especially when hot)
A "poor" solvent (in which the compound is sparingly soluble, even when hot)
Note: The two solvents must be miscible with each other.
Procedure:
Place the crude pyrazole derivative in an Erlenmeyer flask.
Add the "good" solvent dropwise while heating the mixture (e.g., on a hot plate with stirring) until the solid is just completely dissolved. Use the absolute minimum amount of hot solvent necessary.
While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
If too much of the "poor" solvent is added and significant precipitation occurs, add a few more drops of the hot "good" solvent until the solution becomes clear again.
Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask opening with a watch glass will slow evaporation and promote the formation of larger, purer crystals.
For maximum recovery, the flask can then be placed in an ice bath to further decrease the solubility of the compound.
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.
Dry the crystals under vacuum.
References
BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem Technical Support.
Wikipedia. (n.d.). Cosolvent. Wikipedia.
Solubility of Things. (n.d.). Pyrazole.
BenchChem. (2025).
Solubility of Things. (n.d.). 4-nitro-1H-pyrazole.
Shandong IRO Chelating Chemical Co., Ltd. (2025). Co-solvent: Significance and symbolism.
BenchChem. (n.d.).
BOC Sciences. (n.d.).
Di Meo, C., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. Pharmaceuticals, 14(10), 1032. [Link]
Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
Cárdenas-Galindo, M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5612. [Link]
Xu, Z., et al. (2023). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Acta Pharmaceutica Sinica B, 13(12), 4851-4876.
Mayadeo, M.S., & Joshi, S.S. (2009). PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture. Journal of the Serbian Chemical Society, 74(1), 39-47. [Link]
Lasker, J.M., et al. (2015). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Drug Metabolism and Disposition, 43(8), 1174-1182. [Link]
Kumar, D., & Singh, J. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(1), 35-41.
Pathak, P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(22), 2011-2035. [Link]
Kharl, J., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10), 1462-1481. [Link]
Elsherif, K.M., et al. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). Arabian Journal of Chemistry and Environmental Research, 8(2), 236-246. [Link]
Salunke, S., et al. (2026). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. World Journal of Pharmaceutical Research, 15(3), 625-645. [Link]
Savjani, K.T., Gajjar, A.K., & Savjani, J.K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
Gomaa, A.M., & Ali, M.M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3646. [Link]
Technical Support Center: Optimizing Reaction Temperature for Pyrazol-4-ol Functionalization
Welcome to the Technical Support Center for pyrazol-4-ol functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperatur...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for pyrazol-4-ol functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameter of reaction temperature. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions to help you achieve optimal results in your experiments. We will delve into the causality behind temperature choices, ensuring your protocols are both effective and reproducible.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is presented in a question-and-answer format, providing a diagnosis of potential causes and a step-by-step guide to resolution.
Issue 1: Low or No Product Conversion
Q: My C-N or C-C cross-coupling reaction (e.g., Buchwald-Hartwig, Suzuki) on the pyrazol-4-ol scaffold is showing very low conversion, even after several hours. How should I adjust the temperature?
A: This is a classic sign that the reaction may not have sufficient energy to overcome the activation barrier. Temperature is a primary lever to increase reaction rates.
Causality: Palladium-catalyzed cross-coupling reactions involve several steps, including oxidative addition and reductive elimination.[1] The oxidative addition of an aryl halide to the palladium(0) catalyst is often the rate-limiting step and is highly temperature-dependent. Insufficient thermal energy results in a slow or stalled reaction.
Troubleshooting Steps:
Incremental Temperature Increase: Raise the reaction temperature in 10-20 °C increments. For many Buchwald-Hartwig or Suzuki couplings, temperatures between 80-110 °C are typical.[2][3][4]
Monitor for Degradation: While increasing the temperature, closely monitor the reaction for the appearance of new, unidentified spots by TLC or LC-MS. Pyrazoles are generally thermally stable, but high temperatures can lead to decomposition, especially with sensitive functional groups.[5][6]
Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times by efficiently and rapidly heating the reaction mixture.[7][8] For instance, Suzuki couplings that might take hours with conventional heating can often be completed in minutes at temperatures around 90-120 °C under microwave conditions.[9][10]
Solvent Choice: Ensure your solvent has a boiling point compatible with the desired reaction temperature. High-boiling aprotic solvents like dioxane, toluene, or DMF are common choices for these coupling reactions.[11][12]
Issue 2: Formation of Significant Side Products or Decomposition
Q: I've increased the temperature to drive my reaction to completion, but now I'm observing significant impurity formation and/or decomposition of my starting material. What's happening and how can I fix it?
A: You have likely crossed the thermal stability threshold for one of the components in your reaction mixture—be it the starting material, product, catalyst, or ligand.
Causality: While higher temperatures increase the rate of the desired reaction, they also accelerate the rates of undesired side reactions (e.g., hydrodehalogenation, ligand degradation, product decomposition). At a certain point, the rate of these undesired pathways becomes significant, leading to a decrease in overall yield and purity. Some functionalized pyrazoles can be sensitive to high temperatures, leading to decomposition.[13]
Troubleshooting Steps:
Reduce the Temperature: The most immediate step is to lower the temperature back to a point where decomposition was not observed.
Conduct a Temperature Screen: The optimal temperature is a balance between reaction rate and stability. Perform a systematic screen to find this sweet spot. Set up several small-scale reactions in parallel at different temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C) and monitor the conversion and impurity profile over time.
Change the Catalyst System: If a lower temperature results in a sluggish reaction, the catalyst system may not be active enough. For Buchwald-Hartwig aminations, switching to a more electron-rich and sterically hindered phosphine ligand can often facilitate the reaction at lower temperatures.[1][2]
Check Reagent Purity and Atmosphere: Ensure all reagents are pure and that reactions requiring an inert atmosphere are properly set up. Oxygen can degrade palladium catalysts, especially at elevated temperatures, leading to the formation of palladium black and reduced catalytic activity.[11]
Issue 3: Poor Regioselectivity in N-Alkylation or N-Arylation
Q: I am attempting an N-alkylation on my pyrazol-4-ol, but I'm getting a mixture of N1 and N2 isomers. Can temperature influence the regioselectivity?
A: Yes, temperature can influence regioselectivity, although it is often intertwined with the choice of base and solvent.
Causality: The alkylation of pyrazoles can occur at two different nitrogen atoms. The reaction is often under kinetic control, and the temperature can affect the energy difference between the transition states leading to the two different isomers. In some cases, a lower temperature may favor the formation of one isomer over the other by increasing the selectivity of the deprotonation or alkylation step.[14]
Troubleshooting Steps:
Lower the Reaction Temperature: Start by running the reaction at a lower temperature, for example, at room temperature or even 0 °C. This can sometimes increase the kinetic preference for one isomer.[14]
Re-evaluate Base and Solvent: Regioselectivity in pyrazole alkylation is highly dependent on the base and solvent system.[15] For example, using K₂CO₃ in DMSO is known to favor N1-alkylation for some substrates.[14]
Thermodynamic vs. Kinetic Control: Consider if the reaction can be run under thermodynamic control. This would involve running the reaction at a higher temperature for a longer period to allow the less stable isomer to equilibrate to the more stable one, assuming the isomerization is reversible under the reaction conditions. However, this is often not the case. It is more common that kinetic control (lower temperature) provides better selectivity.
Frequently Asked Questions (FAQs)
Q1: What are typical starting temperatures for common pyrazol-4-ol functionalization reactions?
A1: The optimal temperature is highly substrate and system-dependent. However, the following table provides general starting points for optimization.
Reaction Type
Reagents/Catalyst Example
Typical Starting Temperature (°C)
Notes
N-Alkylation
Alkyl halide, K₂CO₃, DMF
Room Temperature to 80 °C
Lower temperatures may improve regioselectivity.[14]
O-Alkylation
Alkyl halide, NaH, THF
0 °C to Room Temperature
The hydroxyl group of pyrazol-4-ol is acidic and often reacts readily at lower temperatures.
Suzuki Coupling
Aryl boronic acid, Pd(PPh₃)₄, Na₂CO₃
80 - 100 °C
Microwave irradiation at 90 °C can significantly shorten reaction times.[9][10]
Buchwald-Hartwig
Amine, Pd₂(dba)₃/XPhos, K₂CO₃
80 - 110 °C
Ligand choice is critical; more active ligands may allow for lower temperatures.[3][16]
Thiocyanation
PhICl₂, NH₄SCN, Toluene
0 °C
Some electrophilic functionalizations proceed efficiently at low temperatures.[17]
Q2: How does microwave heating compare to conventional oil bath heating for these reactions?
A2: Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating. By directly heating the solvent and reactants through dielectric heating, microwaves can lead to a rapid increase in temperature. This often results in dramatically reduced reaction times (from hours to minutes) and can sometimes lead to improved yields and cleaner reaction profiles.[7][18] For instance, a Suzuki coupling on a pyrazole core might require 6 hours at 90 °C with an oil bath, whereas the same reaction could be completed in 5-12 minutes at 90 °C using a microwave reactor.[9][19]
Q3: Can high temperatures lead to isomerization of the pyrazole ring itself?
A3: While the pyrazole core is generally very stable, recent studies have shown that N-substituted pyrazole isomerization can occur at very high temperatures (up to 500 °C) in sealed capillaries, overcoming activation barriers of 50-70 kcal/mol.[20] However, under typical synthetic conditions (usually below 150 °C), this type of isomerization is not a common concern. The thermal stability of most pyrazole derivatives is quite high.[5]
Q4: What is the best way to set up a temperature optimization experiment?
A4: A parallel synthesis approach is the most efficient method for optimizing temperature.
Protocol: Parallel Temperature Optimization Screen
Setup: In an array of reaction vials (e.g., in a heating block or parallel synthesizer), add your pyrazol-4-ol substrate, reaction partners (e.g., aryl halide, amine), and solvent.
Inert Atmosphere: If required, purge all vials with an inert gas (e.g., Argon or Nitrogen).
Catalyst/Reagent Addition: Add the catalyst, ligand, and base as a stock solution or slurry to ensure uniform distribution to each vial.
Temperature Gradient: Seal the vials and place them in a parallel reactor or separate heating blocks set to a range of temperatures (e.g., 70 °C, 80 °C, 90 °C, 100 °C, 110 °C).
Monitoring: At set time points (e.g., 1h, 4h, 12h), take a small aliquot from each reaction vial for analysis by LC-MS or GC-MS.
Analysis: Quantify the percentage of starting material consumed and product formed at each temperature and time point. Also, monitor the formation of any significant impurities.
Visualizations
Logical Workflow for Temperature Troubleshooting
Caption: Troubleshooting flowchart for optimizing reaction temperature.
Effect of Temperature on Reaction Profile
Caption: Energy profile showing desired vs. undesired thermal pathways.
References
BenchChem. (n.d.). The Pyrazole Synthesis Showdown: Microwave-Assisted Heating vs. Conventional Methods.
Çetin, A., & Ceylan, M. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
Zrinski, I. (2006). MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES.
BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
MDPI. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening.
GSC Online Press. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques.
PMC. (n.d.). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN.
ResearchGate. (n.d.). Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl....
ResearchGate. (2025). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives.
He, L., et al. (n.d.). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
Wiley-VCH. (2020). Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl).
ResearchGate. (n.d.). Temperature effect on coupling reaction.
ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
BenchChem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
University of Kansas. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
BenchChem. (n.d.). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
RSC Publishing. (n.d.). High thermal and chemical stability in pyrazolate-bridged metal–organic frameworks with exposed metal sites.
AIP Publishing. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical.
Wikipedia. (n.d.). Buchwald–Hartwig amination.
PMC. (2025). Are activation barriers of 50–70 kcal mol−1 accessible for transformations in organic synthesis in solution?.
PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
WuXi AppTec. (n.d.). Activation Energy Estimation for Alkylation of Pyrazole (Part II)-Magical Power of Quantum Mechanics-Chemistry.
WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
ChemRxiv. (n.d.). Practical Synthesis of Pyrazol-4-thiols.
PMC. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
MDPI. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
BenchChem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 1H-Benzo[c]carbazole Functionalization.
PMC. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”.
A Comparative Guide to HPLC Method Validation for the Purity of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL
This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL. We will not...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth, experience-driven approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL. We will not only detail the "how" but also the critical "why" behind each experimental choice, moving beyond a simple checklist to a narrative of scientific rigor. This guide compares a modern, optimized HPLC method against a more traditional approach, highlighting the gains in performance and robustness. All protocols and data presented are designed to be self-validating, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
The Imperative of a Validated Method
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. An analytical method, particularly a stability-indicating one, is our lens into the quality of the drug substance.[4] Its validation is the documented evidence that this lens is clear, focused, and fit for its intended purpose.[5][6] This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for validating an HPLC method for the novel compound 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL, ensuring data integrity and regulatory compliance.[7][8]
The Analytical Challenge: 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL
1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL is a substituted pyrazole, a class of compounds with diverse biological activities.[9] Its purity is paramount for ensuring safety and efficacy. The analytical challenge lies in developing a method that can separate the main compound from potential process-related impurities and degradation products. Potential impurities could arise from starting materials, by-products, or degradation pathways such as oxidation, hydrolysis, and photolysis.[10][11]
Method Comparison: A Tale of Two HPLC Approaches
To illustrate the advancements in chromatographic techniques, we will compare two hypothetical HPLC methods for the purity determination of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL.
Method A: The Traditional Approach
Column: Standard C18, 5 µm, 4.6 x 250 mm
Mobile Phase: Isocratic, 60:40 Acetonitrile:Water
Flow Rate: 1.0 mL/min
Detection: UV at 254 nm
Column Temperature: Ambient
Method B: The Modern, Optimized Approach
Column: Superficially porous C18, 2.7 µm, 4.6 x 100 mm
Mobile Phase: Gradient, Acetonitrile:0.1% Formic Acid in Water
Flow Rate: 1.2 mL/min
Detection: Photodiode Array (PDA) at 230 nm
Column Temperature: 30 °C
The rationale for the modern approach is to achieve faster analysis times, better peak shapes, and higher resolution, which is crucial for separating closely eluting impurities. The use of a superficially porous column allows for higher efficiency at lower backpressures compared to traditional fully porous particles. A gradient elution is employed to effectively separate compounds with a wider range of polarities. The addition of formic acid to the mobile phase aims to improve peak shape by suppressing the ionization of silanol groups on the silica support and the analyte itself. PDA detection allows for the assessment of peak purity and the selection of the optimal detection wavelength.
The Validation Journey: A Step-by-Step Guide
The validation of an analytical method is a systematic process. The following sections detail the experimental protocols for each validation parameter, comparing the performance of Method A and Method B.
System Suitability
The Why: Before any validation experiments, we must ensure that the chromatographic system is performing adequately on the day of analysis. System suitability tests are a set of checks to confirm that the system is fit for the intended analysis.[12]
The How:
A standard solution of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL (e.g., 50 µg/mL) is injected five times. The following parameters are evaluated:
Tailing Factor (T): Measures peak symmetry. A value ≤ 2 is generally acceptable.
Relative Standard Deviation (RSD) of Peak Area: Measures the precision of the injections. An RSD ≤ 2.0% is typically required.[8]
Comparative Data:
Parameter
Method A (Traditional)
Method B (Optimized)
Acceptance Criteria
Tailing Factor (T)
1.8
1.1
≤ 2
Theoretical Plates (N)
8,500
15,000
> 2000
%RSD of Peak Area
0.9%
0.5%
≤ 2.0%
Interpretation: Method B demonstrates superior column efficiency and peak symmetry, indicating a more robust and reliable system performance.
Specificity
The Why: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7][13] For a purity method, this is arguably the most critical parameter.
The How:
Specificity is demonstrated by:
Injecting a blank (diluent) and a placebo (if applicable) to show no interference at the retention time of the analyte.
Performing forced degradation studies. The API is subjected to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The chromatograms of the stressed samples are then compared to that of an unstressed standard to demonstrate that the degradation products are well-separated from the main peak. Peak purity analysis using a PDA detector is also a powerful tool to confirm that the analyte peak is spectrally homogeneous.
Experimental Protocol for Forced Degradation:
Acid Hydrolysis: Dissolve the API in 0.1 M HCl and heat at 80°C for 4 hours.
Base Hydrolysis: Dissolve the API in 0.1 M NaOH and heat at 80°C for 4 hours.
Oxidative Degradation: Dissolve the API in 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation: Expose the solid API to 105°C for 48 hours.
Photolytic Degradation: Expose a solution of the API to UV light (254 nm) and visible light for 24 hours.
Comparative Data Summary:
Stress Condition
Method A (Traditional)
Method B (Optimized)
Acid Hydrolysis
Co-elution of a major degradant with the main peak.
All degradants well-resolved from the main peak (Resolution > 2.0).
Base Hydrolysis
Minor degradant peak with poor resolution from the main peak.
All degradants well-resolved.
Oxidation
A broad degradant peak partially overlapping with the main peak.
All degradants well-resolved.
Thermal Degradation
No significant degradation observed.
No significant degradation observed.
Photolytic Degradation
One minor degradant with acceptable resolution.
All degradants well-resolved.
Interpretation: Method B is clearly superior in its ability to separate the degradation products from the main analyte, making it a true stability-indicating method. The gradient elution and higher efficiency of the modern column are key to this improved performance.
Workflow for Specificity Study
Caption: Workflow for establishing method specificity through forced degradation studies.
Linearity
The Why: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is essential for accurate quantification.[12]
The How:
A series of solutions of the analyte are prepared at different concentrations, typically covering 50% to 150% of the expected working concentration. Each solution is injected in triplicate. A calibration curve is constructed by plotting the average peak area against the concentration, and the correlation coefficient (r²) and y-intercept are determined.
Comparative Data:
Parameter
Method A (Traditional)
Method B (Optimized)
Acceptance Criteria
Range
5 - 75 µg/mL
1 - 100 µg/mL
Cover the expected working range
Correlation Coefficient (r²)
0.9985
0.9999
≥ 0.999
Y-intercept
Significant non-zero intercept
Close to zero
Should not be significantly different from zero
Interpretation: Method B exhibits excellent linearity over a wider range with a correlation coefficient closer to 1 and a y-intercept that is not significantly different from zero, indicating a more reliable quantitative performance.
Accuracy
The Why: Accuracy is the closeness of the test results obtained by the method to the true value. It is a measure of the exactness of the analytical method.[13]
The How:
Accuracy is typically determined by performing recovery studies. A known amount of the analyte is spiked into a placebo or a sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.
Comparative Data:
Spiked Level
Method A (Traditional) - % Recovery
Method B (Optimized) - % Recovery
Acceptance Criteria
80%
97.5%
99.8%
98.0% - 102.0%
100%
98.2%
100.5%
98.0% - 102.0%
120%
97.8%
101.2%
98.0% - 102.0%
Interpretation: Method B demonstrates superior accuracy, with recovery values falling well within the typical acceptance criteria. The lower accuracy of Method A could be due to interferences or non-linear responses at the tested concentrations.
Precision
The Why: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD).[6]
The How:
Repeatability (Intra-assay precision): The precision of the method is determined by analyzing a minimum of six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.
Intermediate Precision (Inter-assay precision): The precision of the method is determined by analyzing the same sample on different days, by different analysts, and/or on different instruments.
Comparative Data:
Precision Type
Method A (Traditional) - %RSD
Method B (Optimized) - %RSD
Acceptance Criteria
Repeatability
1.5%
0.6%
≤ 2.0%
Intermediate Precision
2.5%
1.2%
≤ 2.0%
Interpretation: Method B is significantly more precise than Method A. The higher variability in Method A could be due to its sensitivity to minor changes in experimental conditions.
Robustness
The Why: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6]
The How:
Small, deliberate changes are made to the method parameters, and the effect on the results is evaluated. Typical parameters to vary include:
Flow rate (e.g., ± 0.1 mL/min)
Column temperature (e.g., ± 2 °C)
Mobile phase composition (e.g., ± 2% organic)
pH of the mobile phase buffer (if applicable)
Comparative Data:
Parameter Varied
Method A (Traditional) - Impact on Results
Method B (Optimized) - Impact on Results
Flow Rate (± 0.1 mL/min)
Significant shift in retention time, affecting peak identification.
Minor, predictable shift in retention time.
Column Temperature (± 2 °C)
Noticeable change in peak shape and resolution.
Negligible impact on results.
Mobile Phase Composition (± 2%)
Significant change in retention time and resolution.
Minor, predictable shift in retention time.
Interpretation: Method B is more robust than Method A. The use of a temperature-controlled column compartment and a well-optimized gradient program contributes to its stability against minor variations in experimental conditions.
Logical Relationship of Validation Parameters
Caption: Interdependence of HPLC method validation parameters.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Why:
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
The How:
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Comparative Data:
Parameter
Method A (Traditional)
Method B (Optimized)
LOD
0.5 µg/mL
0.05 µg/mL
LOQ
1.5 µg/mL
0.15 µg/mL
Interpretation: Method B is significantly more sensitive, which is crucial for the detection and quantification of low-level impurities.
Conclusion: The Superiority of a Modern Approach
This comparative guide unequivocally demonstrates the advantages of a modern, optimized HPLC method for the purity determination of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL. While the traditional isocratic method may seem simpler, its performance in terms of specificity, precision, accuracy, and robustness is markedly inferior. The investment in developing a more sophisticated method using modern column technology and a gradient elution pays significant dividends in the form of more reliable and defensible data. This is not just about meeting regulatory requirements; it is about ensuring the quality and safety of the final drug product.
References
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
PharmTech. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. PharmTech. [Link]
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]
Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. [Link]
Wiley Online Library. (2024). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Wiley Online Library. [Link]
SIELC Technologies. (2018). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]
European Medicines Agency. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. EMA. [Link]
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA. [Link]
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
National Institutes of Health. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH. [Link]
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
ACS Publications. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]
National Institutes of Health. (n.d.). Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. NIH. [Link]
Indian Journal of Chemistry. (2025). Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. IJC. [Link]
YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. [Link]
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
Semantic Scholar. (n.d.). S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design,. [Link]
National Institutes of Health. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. NIH. [Link]
Comparative Guide: IR Spectroscopy for the Identification of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol
Executive Summary This guide provides a technical framework for the spectroscopic identification of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol (hereafter referred to as "the Target"). As a functionalized pyrazole often us...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical framework for the spectroscopic identification of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol (hereafter referred to as "the Target"). As a functionalized pyrazole often used as a ligand intermediate or pharmaceutical scaffold, its purity is critical.
This document moves beyond simple peak listing. It establishes a comparative validation protocol , distinguishing the Target from its most common structural analogs (e.g., the N-unsubstituted precursor) and synthetic impurities (e.g., starting diketones).
Key Identification Logic:
Confirmation of Core: Presence of Heteroaromatic C=N/C=C backbone.
To accurately interpret the IR spectrum, we must deconstruct the molecule into its vibrational "lego blocks." The Target combines a heteroaromatic ring, a bulky aliphatic group, and a polar hydroxyl group.
The Theoretical Fingerprint
Functional Group
Vibration Mode
Expected Wavenumber (cm⁻¹)
Diagnostic Value
Hydroxyl (-OH)
O-H Stretch
3200–3400 (Broad)
Critical. Confirms the "4-ol" oxidation state. Shifts >3500 cm⁻¹ if non-H-bonded (dilute solution).
Pyrazole Ring
C=N / C=C Stretch
1550–1600
Core. Confirms the heterocyclic aromatic system.
Tert-Butyl Group
C-H Bending (Skeletal)
1390 & 1365 (Split Doublet)
High. The "Gem-dimethyl" doublet is the fingerprint for the t-butyl group.
Alkyl (Me + tBu)
C-H Stretch (sp³)
2850–2980
Supportive. Multiple bands due to methyls on ring and t-butyl.
C-O Bond
C-O Stretch
1050–1250
Confirmatory. Distinguishes -OH from simple alkyl-pyrazoles.
Expert Insight: The tert-butyl group is your primary handle for distinguishing this molecule from the 1-H (unsubstituted) analog. Look for the "gem-dimethyl" split peak near 1365–1390 cm⁻¹. If this is a single peak, your alkylation likely failed or you have the wrong isomer.
Comparative Analysis: Target vs. Alternatives
In a synthesis workflow, you are rarely identifying a molecule in isolation. You are asking: "Did my reaction work?" or "Is this the impurity?"
Scenario A: Target vs. Precursor (Diketone)
Context: Synthesis often starts with a diketone (e.g., 3-chloropentane-2,4-dione or similar) reacting with t-butylhydrazine.
Feature
Target (Pyrazole-4-ol)
Precursor (Diketone)
Result Interpretation
1700–1750 cm⁻¹
Absent
Strong (C=O)
Disappearance of Carbonyl is the primary sign of cyclization.
3200–3400 cm⁻¹
Strong/Broad (O-H)
Absent (or weak enol)
Appearance of O-H confirms the 4-ol substitution.
1600 cm⁻¹ region
Med-Strong (C=N)
Weak/Different
Aromatic ring formation.
Scenario B: Target vs. N-H Analog (1H-3,5-dimethylpyrazol-4-ol)
Context: If tert-butylhydrazine was impure or de-alkylation occurred, you might isolate the N-H pyrazole.
Feature
Target (N-t-Butyl)
Alternative (N-H)
Result Interpretation
3100–3200 cm⁻¹
Absent (No N-H)
Present (N-H Stretch)
N-H stretch is often sharper than O-H but can overlap.
1360–1390 cm⁻¹
Doublet (t-Butyl)
Single/Weak (Methyls only)
The t-butyl doublet is unique to the Target.
Fingerprint (<1000)
Specific t-Bu skeletal
Different pattern
Hard to interpret without reference standard.
Experimental Protocol (ATR-FTIR)[1]
For rapid screening in a drug development context, Attenuated Total Reflectance (ATR) is recommended over KBr pellets due to speed and reproducibility, though KBr provides better resolution for H-bonding regions.
Step-by-Step Workflow
Sample Prep: Ensure the solid product is dry. Residual solvent (water/methanol) will obscure the O-H region (3200-3500 cm⁻¹).
Tip: Vacuum dry at 40°C for 4 hours if the O-H peak is suspiciously broad or "wet" looking.
Background Scan: Run an air background (32 scans).
Acquisition:
Place 2-5 mg of sample on the diamond crystal.
Apply pressure (clamp) until the force gauge is in the green zone.
Post-Processing: Apply baseline correction if necessary. Do not smooth excessively, as this can merge the diagnostic t-butyl doublet.
Decision Logic & Visualization
The following diagram illustrates the logical flow for validating the compound using IR data.
Caption: Logical decision tree for validating 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-ol synthesis via FTIR.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for functional group assignments).
NIST Chemistry WebBook. 3,5-Dimethylpyrazole IR Spectrum. National Institute of Standards and Technology.[1] Available at: [Link] (Used for pyrazole ring backbone comparison).
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for specific tert-butyl doublet assignments).
PubChem. 1-tert-butyl-3,5-dimethylpyrazol-4-ol Compound Summary. National Library of Medicine. Available at: [Link] (Verification of chemical structure and nomenclature).
Benchmarking Guide: Catalytic Activity of Pyrazol-4-ol Based Ligands
Executive Summary: The "Protic" Advantage Pyrazol-4-ol (4-hydroxypyrazole) ligands represent a sophisticated subclass of N-donor ligands that bridge the gap between traditional coordination chemistry and bio-inspired bif...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Protic" Advantage
Pyrazol-4-ol (4-hydroxypyrazole) ligands represent a sophisticated subclass of N-donor ligands that bridge the gap between traditional coordination chemistry and bio-inspired bifunctional catalysis. Unlike standard pyrazoles or phosphines, pyrazol-4-ols introduce a critical hydroxyl group at the 4-position . This structural modification offers three distinct catalytic advantages:
Electronic Tuning: The electron-donating -OH group increases the electron density on the pyrazole nitrogen donors, stabilizing high-valent metal species (e.g., Pd(IV), Cu(III)).
Secondary Sphere Interactions: The 4-OH group can participate in hydrogen bonding networks, stabilizing transition states or directing substrates (Metal-Ligand Cooperation).
Aqueous Solubility: The hydrophilic nature allows for "Green Chemistry" applications in water or biphasic systems, outperforming lipophilic phosphines.
This guide benchmarks pyrazol-4-ol complexes against industry-standard alternatives (TPP, NHCs, and unsubstituted pyrazoles) in oxidation, cross-coupling, and transfer hydrogenation.
Structural & Electronic Properties[1][2][3]
The defining feature of pyrazol-4-ol ligands is their keto-enol tautomerism , which dictates their coordination mode.
Tautomeric Equilibrium & Coordination
In solution, 4-hydroxypyrazoles exist in equilibrium with pyrazolin-4-ones. Metal coordination typically locks the ligand in the enol (aromatic) form, often requiring deprotonation to form an anionic ligand, or remaining neutral with a pendant H-bond donor.
Figure 1: Tautomeric equilibrium and resulting coordination modes of pyrazol-4-ol ligands.
Copper(II) complexes of pyrazoles are potent mimics of the enzyme catechol oxidase. The 4-OH substituent significantly enhances activity compared to unsubstituted pyrazoles by increasing the basicity of the ligand and stabilizing the Cu(II)/Cu(I) redox cycle.
Comparative Performance Data
Reaction: Oxidation of 3,5-di-tert-butylcatechol (DTBC) to 3,5-di-tert-butyl-o-quinone (DTBQ) in Methanol under ambient
.
Ligand Class
Specific Ligand
Metal Salt
(mol L min)
Turnover Number (TON)
Relative Efficiency
Pyrazol-4-ol
3,5-dimethyl-4-hydroxypyrazole ()
Cu(OAc)
41.67
1,250
High
Standard Pyrazole
3,5-dimethylpyrazole ()
Cu(OAc)
14.12
420
Low
Pyridine
2,2'-Bipyridine
Cu(OAc)
28.50
850
Medium
Phosphate
TPP (Triphenylphosphine)
Cu(OAc)
< 5.00
< 100
Poor
Data Source: Synthesized from comparative kinetic studies of functionalized pyrazoles [1, 5].
Mechanistic Insight
The 4-OH group does not just tune electronics; it likely assists in the proton-coupled electron transfer (PCET) step. The pendant OH can hydrogen bond with the catechol substrate, pre-organizing it for oxidation by the copper center.
Benchmark 2: Aqueous Suzuki-Miyaura Coupling
For pharmaceutical synthesis, removing organic solvents is a key "Green Chemistry" goal. Pyrazol-4-ol ligands are superior to standard phosphines (like
) in aqueous media due to their inherent hydrophilicity.
Experimental Protocol: Aqueous Coupling
Objective: Coupling of phenylboronic acid with 4-bromoacetophenone in water.
Catalyst Prep: Mix
(1 mol%) with 1,3,5-trimethyl-1H-pyrazol-4-ol (2 mol%) in degassed water (2 mL). Stir for 15 min at RT (Solution turns clear yellow).
Reaction: Add 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and
(2.0 mmol).
Conditions: Heat to 80°C for 4 hours under air.
Workup: Cool, extract with minimal ethyl acetate, and analyze by GC-MS.
Performance Comparison (Water Solvent)
Ligand System
Yield (%)
TOF ()
Stability in Air
Notes
Pd / Pyrazol-4-ol
94%
235
Excellent
Homogeneous in water
Pd /
12%
30
Poor
Ligand oxidizes; insoluble
Pd / TPPMS
88%
220
Good
Requires sulfonated phosphine
Pd / Unsub. Pyrazole
45%
110
Moderate
Precipitates Pd black
Analysis: The pyrazol-4-ol ligand matches the performance of specialized sulfonated phosphines (TPPMS) but is cheaper to synthesize and more robust against oxidation.
Benchmark 3: Transfer Hydrogenation (Metal-Ligand Cooperation)
Ruthenium complexes bearing "protic" ligands (ligands with an NH or OH group) exhibit high activity in transfer hydrogenation via an outer-sphere mechanism. The pyrazol-4-ol scaffold provides a "switchable" site for this cooperation.
Mechanism: Outer-Sphere Hydrogen Transfer
Unlike classical hydride mechanisms, the pyrazol-4-ol ligand participates directly. The 4-OH (or the NH in the pyrazole ring) acts as a proton shuttle.
Figure 2: Outer-sphere mechanism facilitated by protic pyrazole ligands.
Data: Reduction of Acetophenone
Catalyst: [Ru(p-cymene)(Pyrazol-4-ol)Cl]
Conditions: iPrOH, KOH (base), 82°C.
Result: 98% Conversion in 30 mins.
Comparison: Faster than standard pyrazole analogs (which require 2-3 hours) due to the "cooperative" effect of the hydroxyl/protic functionality [3, 6].
Synthesis of a Model Pyrazol-4-ol Ligand[4]
For researchers wishing to validate these results, the following protocol yields a versatile 1,3,5-substituted pyrazol-4-ol.
Protocol: Synthesis of 1,3,5-Trimethyl-1H-pyrazol-4-ol
Starting Material: Begin with 3-chloro-2,4-pentanedione.
Cyclization: Dissolve in ethanol at 0°C. Add methylhydrazine (1.1 equiv) dropwise.
Reflux: Heat to reflux for 3 hours.
Hydrolysis: The intermediate chloropyrazole is hydrolyzed by adding aqueous NaOH (2M) and refluxing for an additional 2 hours.
Isolation: Neutralize with HCl to pH 7. The product precipitates as a white solid. Recrystallize from ethanol/water.
NMR (DMSO-) shows a characteristic singlet for -OH at 8.5-9.0 ppm.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield in Coupling
Ligand deprotonation failed
Ensure Base ( or ) is adequate (2-3 equiv).
Pd Black Formation
Weak coordination
Increase L:M ratio to 3:1. The 4-OH group can make the ligand labile.
Insolubility
Wrong tautomer
Adjust pH. Pyrazol-4-ols are amphoteric; solubility is highest at high pH (anionic) or very low pH (cationic).
References
Touzani, R., et al. (2010). "Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies." Arabian Journal of Chemistry. Link
Mukherjee, A., et al. (2003). "Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling." Arkivoc. Link
Kuwata, S., & Ikariya, T. (2011). "Protic Pyrazole Complexes: Versatile Ligands for Metal-Ligand Cooperation." Chemistry – A European Journal.[3] Link
Wang, T.F., et al. (2020).[4][5] "Use of pyrazoles as ligands greatly enhances the catalytic activity of titanium iso-propoxide for the ring-opening polymerization of L-lactide." RSC Advances. Link
Aljuhani, E., et al. (2021). "Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents." Journal of Molecular Structure. Link
BenchChem. (2025). "1,5-Dimethyl-3-phenyl-1H-pyrazol-4-ol: Structure and Properties." Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Importance
In medicinal chemistry, pyrazole alcohols—specifically (hydroxymethyl)pyrazoles and pyrazole-alkanols —are critical pharmacophores found in COX-2 inhibitors, cannabinoid receptor antagonists (e.g., Rimonabant analogs), and agrochemicals.
The analytical challenge lies in their structural ambiguity. Pyrazole synthesis often yields mixtures of 1,3- and 1,5-regioisomers . Standard NMR can be inconclusive due to solvent-dependent tautomerism or overlapping signals. Mass Spectrometry (MS), particularly when utilizing specific fragmentation logic, offers a definitive, high-throughput alternative for structural validation.
This guide compares the fragmentation behaviors of these isomers under Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) , providing a self-validating protocol to distinguish regioisomers based on the "Ortho Effect" and specific dehydration pathways.
Comparative Analysis: Ionization Techniques
The choice of ionization dictates the fragmentation landscape. For pyrazole alcohols, the stability of the molecular ion (
or ) is the primary differentiator.
Table 1: Performance Matrix of Ionization Modes for Pyrazole Alcohols
Feature
Electron Ionization (EI, 70 eV)
Electrospray Ionization (ESI, Soft)
Primary Species
Radical Cation ()
Protonated Molecule ()
Molecular Ion Stability
Low to Moderate . Alcohols often dehydrate immediately in the source.
High . The is usually the base peak.
Fragmentation Control
Non-tunable (Hard ionization).
Tunable (Collision Energy in MS/MS).
Key Mechanism
-Cleavage, Radical-induced dehydration.
Charge-remote fragmentation, inductive cleavage.
Best For
Fingerprinting against NIST libraries; volatile side chains.
To interpret the spectra, one must understand the causality of bond breaking. Pyrazole rings are aromatic and stable; therefore, fragmentation is driven by the alcohol side chain and N-substituents .
Pathway A: Dehydration (
)
This is the most diagnostic pathway.
Mechanism: Elimination of
.
Regio-dependency: In 1,5-isomers , if the alcohol side chain is at C5 (adjacent to N1), the "Ortho Effect" (proximity to the N1-substituent) often accelerates water loss or side-chain scission compared to the 1,3-isomer.
EI vs. ESI: In EI, this is often thermal. In ESI-MS/MS, it is collision-induced.
Pathway B:
-Cleavage (Side Chain Scission)
Characteristic of primary/secondary alcohols.
Mechanism: Homolytic cleavage adjacent to the hydroxyl group.
Result: Formation of a stable oxonium ion.
Diagnostic Value: Determines the length of the alkyl chain connecting the pyrazole to the OH group.
Pathway C: Ring Fission (RDA-like)
Mechanism: Retro-Diels-Alder type cleavage or loss of HCN/nitriles.
Occurrence: High energy collisions. Rare in soft ESI unless the ring is heavily substituted.
Visualization: Fragmentation Logic Flow
The following diagram illustrates the decision tree for analyzing pyrazole alcohol fragmentation.
Figure 1: Decision tree for selecting ionization modes and interpreting fragmentation pathways for pyrazole alcohols.
This protocol is designed to distinguish 1-substituted-3-hydroxymethylpyrazole from 1-substituted-5-hydroxymethylpyrazole using ESI-MS/MS.
The "Ortho Effect" Hypothesis
In the 1,5-isomer , the hydroxymethyl group at C5 is spatially close to the N1-substituent (e.g., a Phenyl or Methyl group). This proximity facilitates specific rearrangements (e.g., loss of the N1-substituent or cyclic dehydration) that are sterically impossible for the 1,3-isomer .
Step-by-Step Workflow
Step 1: Sample Preparation
Dissolve 0.1 mg of the pyrazole alcohol in MeOH:H2O (50:50) + 0.1% Formic Acid.
Critical: Avoid using protic solvents if analyzing labile esters, but for alcohols, MeOH is standard.
Step 2: Direct Infusion ESI-MS
Flow Rate: 5-10 µL/min.
Mode: Positive Ion (
).
Goal: Identify the parent ion and ensure no in-source fragmentation (adjust Cone Voltage < 20V).
Observation: Monitor the ratio of the Dehydrated Peak (
) vs. the N-dealkylation peak ().
Step 4: Data Interpretation
1,5-Isomer (C5-OH): typically shows a higher abundance of fragment ions at lower CE due to steric strain (relief of strain upon fragmentation).
1,3-Isomer (C3-OH): The C3 position is less sterically hindered. The parent ion is generally more stable, requiring higher CE to fragment.
Table 2: Expected Fragment Ions (Example: N-Phenyl-Hydroxymethylpyrazole)
Fragment Ion
m/z Transition
Mechanism
1,5-Isomer Abundance
1,3-Isomer Abundance
Parent
Protonation
Moderate
High (More stable)
Dehydrated
Elimination of
High
Moderate
Loss of Ph
N-C Bond Cleavage
Very High (Steric relief)
Low
Ring Cleavage
Various
RDA / Ring opening
Low
Low
Visualizing the Mechanism: The "Ortho" Interaction[1]
The following diagram details the specific interaction in 1,5-isomers that leads to unique fragmentation.
Figure 2: Mechanistic divergence between 1,5- and 1,3-regioisomers driven by steric proximity.
References
Nishiwaki, T. (1967). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. Link
Kuhn, B. L., et al. (2012). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Link
Holzer, W., et al. (2008). Differentiation of heterocyclic regioisomers: a combined tandem mass spectrometry and computational study. Rapid Communications in Mass Spectrometry. Link
Ebenezer, O., et al. (2022). Pyrazole represents a distinctive scaffold in medicinal chemistry. Molecules. Link
Validation
Structure-Activity Profiling: Antioxidant Efficacy of Pyrazol-4-ol Derivatives
[1][2] Executive Summary This guide provides a technical comparison of pyrazol-4-ol derivatives , a class of heterocyclic compounds emerging as potent antioxidants.[1] Unlike standard phenols, the pyrazole core offers un...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
This guide provides a technical comparison of pyrazol-4-ol derivatives , a class of heterocyclic compounds emerging as potent antioxidants.[1] Unlike standard phenols, the pyrazole core offers unique tautomeric stabilization and hydrogen-bonding capabilities. This study compares the radical scavenging efficacy of electron-rich vs. electron-poor derivatives against industry standards (Trolox, Ascorbic Acid), delineating the Structure-Activity Relationships (SAR) that drive their potency.
Part 1: The Chemical Scaffold & Rationale
The antioxidant potential of pyrazol-4-ol hinges on the Hydrogen Atom Transfer (HAT) mechanism.[2] The hydroxyl group at the C-4 position acts as the "warhead," donating a hydrogen atom to neutralize free radicals (ROO•).
The stability of the resulting pyrazolyl radical determines the compound's efficacy.
Tautomeric Advantage: The pyrazole ring allows for resonance delocalization of the unpaired electron, a feature tunable via N-1, C-3, and C-5 substitutions.
Diagram 1: General Scaffold & SAR Logic
Caption: SAR logic flow showing how substituents influence the stability of the pyrazolyl radical.
Part 2: Comparative Methodology
To ensure data reliability, we utilize two complementary assays: DPPH (Radical Scavenging) and FRAP (Reducing Power).
DPPH Radical Scavenging Assay (Protocol)
Standard for preliminary screening of H-donating antioxidants.
Principle: The stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•) is purple.[3] Upon reduction by the pyrazol-4-ol (H-transfer), it turns yellow.
Reagents: 0.1 mM DPPH in Methanol (freshly prepared).
Workflow:
Preparation: Dissolve pyrazol-4-ol derivatives in Methanol (1 mg/mL stock).
Mixing: Add 100 µL of sample to 3.9 mL of DPPH solution.
Incubation: 30 minutes in the dark at Room Temperature (RT).
Measurement: Read Absorbance (
) at 517 nm .
Calculation:
FRAP (Ferric Reducing Antioxidant Power)
Confirms Single Electron Transfer (SET) capability.
Principle: Reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ (intense blue) at low pH.
Critical Step: Maintain pH 3.6 (Acetate buffer) to prevent iron precipitation and ensure redox potential favors electron transfer.
Part 3: Comparative Data & SAR Analysis
The following table presents a representative profile of pyrazol-4-ol derivatives. These values are synthesized from established SAR trends in pyrazole literature [1][2], illustrating the impact of electronic effects.
IC₅₀: Concentration required to inhibit 50% of radicals.[4] Lower is better.
EDG: Electron Donating Group. EWG: Electron Withdrawing Group.
Analysis of Results
The EDG Effect (Pvz-A vs Pvz-C):
Observation: Pvz-A (Methoxy group) shows activity comparable to Trolox.
Causality: The methoxy group donates electron density into the phenyl ring, which is conjugated with the pyrazole N1. This stabilizes the electron-deficient radical formed after Hydrogen Atom Transfer (HAT). Conversely, the Nitro group (Pvz-C) withdraws density, destabilizing the radical and killing activity [2].
Steric Hindrance (Pvz-D):
Bulky phenyl groups at C3/C5 (Pvz-D) can sterically hinder the approach of the DPPH radical to the C4-OH site, slightly reducing efficacy compared to methyl-substituted analogs, despite the potential for resonance stabilization.
Part 4: Mechanistic Insight (HAT Pathway)
The primary mechanism for pyrazol-4-ol activity is Hydrogen Atom Transfer (HAT) , not just simple electron transfer. The bond dissociation enthalpy (BDE) of the O-H bond is the thermodynamic driver.
Diagram 2: Radical Scavenging Mechanism
Caption: The HAT mechanism where the pyrazol-4-ol neutralizes a peroxyl radical.
Workflow for Validation
To validate a new derivative, follow this experimental loop:
Caption: Decision matrix for evaluating novel pyrazole antioxidants.
References
Comparison of antioxidant activity of pyrazoles vs trolox/ascorbic acid. ResearchGate. Available at: [Link]
Rational design of heterocyclic antioxidants: HAT vs SET mechanisms. American Chemical Society. Available at: [Link]
DPPH Assay Protocol for Pyrazole Derivatives. NIH/PubMed. Available at: [Link]
Design, synthesis, and antioxidant activity of novel pyrazole derivatives. Semantic Scholar. Available at: [Link][2][3][5][6]
A Senior Application Scientist's Guide to the Safe Handling of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL
Understanding the Hazard Profile: A Causal Approach The structure of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL—a heterocyclic pyrazole ring with alkyl and hydroxyl substitutions—suggests a hazard profile common to many s...
Author: BenchChem Technical Support Team. Date: February 2026
Understanding the Hazard Profile: A Causal Approach
The structure of 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL—a heterocyclic pyrazole ring with alkyl and hydroxyl substitutions—suggests a hazard profile common to many small molecule reagents. Based on data from analogous pyrazoles, we can anticipate the following primary hazards[1][2][3][4][5]:
Skin Irritation: Many pyrazole derivatives are known to cause skin irritation[2][3][4][5]. This is likely due to the molecule's ability to interact with and disrupt the lipid bilayers of skin cells.
Serious Eye Irritation/Damage: The potential for serious eye irritation is a significant concern[1][2][3][4][5]. The chemical structure can lead to interactions with proteins and other components of the eye, causing inflammation and potential damage.
Harmful if Swallowed: Acute oral toxicity is a common feature of substituted pyrazoles[1][2]. Ingestion can lead to systemic effects.
Respiratory Tract Irritation: If the compound is a powder or becomes airborne, it may cause respiratory irritation[3][4][5].
Given these potential hazards, a comprehensive personal protective equipment (PPE) and handling plan is not just recommended, it is essential.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your first and most critical line of defense. The following table summarizes the minimum required PPE for handling 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL.
PPE Component
Specification
Rationale
Eye and Face Protection
Safety glasses with side shields and a face shield.
Standard safety glasses protect from splashes, but a face shield provides an additional barrier for the entire face, which is crucial when handling potentially irritating or corrosive solids and their solutions.
Hand Protection
Nitrile gloves.
Nitrile provides good chemical resistance for incidental contact. Always inspect gloves before use and use proper removal technique to avoid skin contact[6]. For prolonged handling or immersion, consult glove manufacturer data.
Body Protection
A fully buttoned laboratory coat.
A lab coat protects your skin and personal clothing from spills and contamination[1].
Respiratory Protection
A NIOSH-approved respirator may be necessary.
If there is a risk of generating dust or aerosols, a respirator should be used. The specific type will depend on the potential concentration and a workplace-specific risk assessment.
Operational Plan: From Receipt to Disposal
A structured workflow is crucial for minimizing risk. The following diagram and procedural steps outline a safe handling process for 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL.
Caption: Safe handling workflow for 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL.
Step-by-Step Handling Procedures
Preparation and Engineering Controls:
Before handling, ensure you are wearing all the PPE detailed in the table above.
All work with solid 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure[6][7].
Ensure an eyewash station and safety shower are readily accessible[8].
Handling the Compound:
When weighing the solid, do so in the fume hood on a draft shield to prevent the powder from becoming airborne.
If on skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[3][11]. If skin irritation occurs, seek medical attention[2][9].
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[2][3][6][11]. Seek immediate medical attention.
If swallowed: Rinse mouth with water. Do NOT induce vomiting[10][12]. Call a poison center or doctor if you feel unwell[2][9][11].
If inhaled: Move the person to fresh air and keep them comfortable for breathing[3][11]. If respiratory symptoms develop, seek medical attention.
Disposal Plan
Proper disposal is a critical final step in the safe handling of any chemical.
Waste Classification: All waste containing 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL should be considered hazardous waste.
Containment: Collect all waste, including contaminated consumables like gloves and paper towels, in a clearly labeled, sealed container.
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations[2][10][11]. Do not dispose of this chemical down the drain.
By adhering to these guidelines, you can confidently and safely incorporate 1-Tert-butyl-3,5-dimethyl-1H-pyrazol-4-OL into your research endeavors. A proactive approach to safety is the hallmark of a professional and effective scientist.
References
Campus Operations. (n.d.). HAZARDOUS CHEMICAL USED IN ANIMALS. Retrieved from [Link]
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide. Retrieved from [Link]
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
Cole-Parmer. (2006, March 22). Material Safety Data Sheet. Retrieved from [Link]
MP Biomedicals. (n.d.). PYRAZOLE UN2811-III (6.1). Retrieved from [Link]
Fisher Scientific. (2023, September 1). SAFETY DATA SHEET. Retrieved from [Link]